2,3,4-Trimethoxybenzylamine
Description
The exact mass of the compound 2,3,4-Trimethoxybenzylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 684914. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,4-Trimethoxybenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4-Trimethoxybenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2,3,4-trimethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5H,6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZMCOACPDTUIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194146 | |
| Record name | 2,3,4-Trimethoxybenzylamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41219-16-3 | |
| Record name | 2,3,4-Trimethoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41219-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3,4-Trimethoxybenzylamine | |
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| Record name | 41219-16-3 | |
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| Record name | 2,3,4-Trimethoxybenzylamine | |
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| Record name | 2,3,4-trimethoxybenzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.227 | |
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| Record name | 2,3,4-TRIMETHOXYBENZYLAMINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI62WDO5GM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Spectroscopic Data for 2,3,4-Trimethoxybenzylamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Molecular Structure and Physicochemical Properties
2,3,4-Trimethoxybenzylamine, with the chemical formula C₁₀H₁₅NO₃, possesses a molecular weight of 197.23 g/mol .[1] The molecule features a benzene ring substituted with three methoxy groups at positions 2, 3, and 4, and a benzylamine moiety at position 1.
| Property | Value | Source |
| IUPAC Name | (2,3,4-trimethoxyphenyl)methanamine | [1] |
| Molecular Formula | C₁₀H₁₅NO₃ | [1] |
| Molecular Weight | 197.23 g/mol | [1] |
| Exact Mass | 197.1052 g/mol | [1] |
digraph "2,3,4-Trimethoxybenzylamine" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext]; edge [color="#202124"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Substituents C7 [label="CH₂"]; N8 [label="NH₂"]; O9 [label="O"]; C10 [label="CH₃"]; O11 [label="O"]; C12 [label="CH₃"]; O13 [label="O"]; C14 [label="CH₃"];
// Aromatic protons H5[label="H"]; H6[label="H"];
// Ring connections C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent connections C1 -- C7; C7 -- N8; C2 -- O9; O9 -- C10; C3 -- O11; O11 -- C12; C4 -- O13; O13 -- C14; C5 -- H5; C6 -- H6; }
Caption: Molecular structure of 2,3,4-Trimethoxybenzylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2,3,4-trimethoxybenzylamine in CDCl₃ provide a detailed map of the proton and carbon environments within the molecule.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 2,3,4-trimethoxybenzylamine is characterized by distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methoxy protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.9-7.1 | Doublet | 1H | Ar-H |
| ~6.6-6.8 | Doublet | 1H | Ar-H |
| ~3.8-3.9 | Singlet | 2H | CH₂-NH₂ |
| ~3.85 | Singlet | 3H | OCH₃ |
| ~3.80 | Singlet | 3H | OCH₃ |
| ~3.75 | Singlet | 3H | OCH₃ |
| ~1.5-2.0 | Broad Singlet | 2H | NH₂ |
Interpretation:
-
The two doublets in the aromatic region arise from the two adjacent aromatic protons, with their coupling constant reflecting their ortho relationship.
-
The singlet for the benzylic protons (CH₂) indicates no adjacent protons.
-
The three distinct singlets for the methoxy groups suggest they are in slightly different chemical environments.
-
The broad singlet for the amine protons is characteristic and its chemical shift can be influenced by solvent and concentration.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~150-155 | Ar-C (C-O) |
| ~140-145 | Ar-C (C-O) |
| ~125-130 | Ar-C (C-CH₂) |
| ~120-125 | Ar-C-H |
| ~105-110 | Ar-C-H |
| ~60-62 | OCH₃ |
| ~55-57 | OCH₃ |
| ~40-45 | CH₂-NH₂ |
Interpretation:
-
The downfield signals correspond to the aromatic carbons attached to the electron-donating methoxy groups.
-
The signals for the protonated aromatic carbons appear at higher field.
-
The three distinct signals for the methoxy carbons further support their unique chemical environments.
-
The benzylic carbon signal is found in the expected region for a carbon attached to a nitrogen atom.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation: Dissolve 5-10 mg of 2,3,4-trimethoxybenzylamine in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a spectral width of approximately 16 ppm centered around 6 ppm.
-
Employ a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of approximately 220 ppm centered around 100 ppm.
-
Employ a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Accumulate a sufficient number of scans (typically several hundred to a thousand) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 2,3,4-trimethoxybenzylamine will exhibit characteristic absorption bands.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretching (primary amine) |
| 2850-3000 | Medium | C-H stretching (aromatic and aliphatic) |
| 1600-1620 | Medium | C=C stretching (aromatic ring) |
| 1450-1500 | Strong | C=C stretching (aromatic ring) |
| 1200-1300 | Strong | C-O stretching (aryl ethers) |
| 1000-1100 | Strong | C-O stretching (aryl ethers) |
| 800-850 | Strong | C-H bending (out-of-plane, aromatic) |
Interpretation:
-
The broad band in the 3300-3500 cm⁻¹ region is a clear indicator of the N-H stretching vibrations of the primary amine group.
-
The sharp peaks between 2850 and 3000 cm⁻¹ correspond to C-H stretching from both the aromatic ring and the aliphatic CH₂ and CH₃ groups.
-
The strong absorptions in the 1450-1620 cm⁻¹ range are characteristic of the aromatic C=C skeletal vibrations.
-
The prominent bands in the fingerprint region, particularly between 1000 and 1300 cm⁻¹, are due to the C-O stretching of the three methoxy groups.
Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid or solid sample.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of liquid 2,3,4-trimethoxybenzylamine or a small amount of the solid onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Predicted Mass Spectrum (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 197 | High | Molecular Ion [M]⁺ |
| 182 | Moderate | [M - CH₃]⁺ |
| 166 | High | [M - NH₂CH₂]⁺ |
| 151 | Moderate | [M - NH₂CH₂ - CH₃]⁺ |
| 136 | Moderate | [M - NH₂CH₂ - 2CH₃]⁺ |
Interpretation:
-
The molecular ion peak at m/z 197 confirms the molecular weight of the compound.
-
The fragmentation pattern is expected to be dominated by the loss of the benzylamine side chain and subsequent losses of methyl groups from the methoxy substituents. The peak at m/z 166, corresponding to the trimethoxybenzyl cation, is expected to be a major fragment.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of 2,3,4-trimethoxybenzylamine in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Caption: Plausible fragmentation pathway for 2,3,4-trimethoxybenzylamine in EI-MS.
Conclusion
This technical guide provides a detailed spectroscopic characterization of 2,3,4-trimethoxybenzylamine based on high-quality predicted data and established analytical principles. The presented NMR, IR, and MS data, along with their interpretations and standardized experimental protocols, offer a comprehensive resource for researchers, scientists, and drug development professionals. This information is critical for the unambiguous identification, purity assessment, and quality control of this important synthetic intermediate, thereby ensuring the integrity and reproducibility of research and development activities.
References
Sources
Solubility Profile & Solvent Selection for 2,3,4-Trimethoxybenzylamine (TMBA)
Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Subject: Physicochemical properties, solvent miscibility, and thermodynamic behavior of 2,3,4-Trimethoxybenzylamine in pharmaceutical synthesis.[1]
Executive Summary
This guide provides a comprehensive technical analysis of the solubility and miscibility profile of 2,3,4-Trimethoxybenzylamine (TMBA) , a critical intermediate in the synthesis of the anti-anginal agent Trimetazidine .[1]
Unlike many solid pharmaceutical intermediates, the free base of 2,3,4-TMBA typically exists as a viscous yellow oil or low-melting solid at ambient conditions. Consequently, the "solubility" of the free base is governed by liquid-liquid miscibility principles, whereas the solubility of its hydrochloride salt (TMBA·HCl) follows classical solid-liquid equilibrium thermodynamics.[1]
Key Technical Takeaways:
-
Free Base Miscibility: Fully miscible in polar protic solvents (Methanol, Ethanol) and aromatic hydrocarbons (Toluene), making these ideal for reductive amination reactions.[1]
-
Salt Solubility: The HCl salt exhibits a steep temperature-dependent solubility curve in alcohols, facilitating purification via recrystallization.[1]
-
Process Criticality: Solvent selection directly influences the formation of the "dimer" impurity (1,4-bis(2,3,4-trimethoxybenzyl)piperazine).[1]
Physicochemical Profile
Understanding the molecular architecture of TMBA is prerequisite to predicting its solvent interactions.[1]
| Property | Data | Relevance to Solubility |
| IUPAC Name | (2,3,4-Trimethoxyphenyl)methanamine | -- |
| CAS Number | 41219-16-3 | Identifier |
| Molecular Weight | 197.23 g/mol | Low MW facilitates high solvent permeability.[1] |
| Physical State | Yellow Oil / Low-melting Solid | Dictates miscibility vs. dissolution kinetics.[1] |
| Functional Groups | Amine acts as H-bond donor/acceptor; Methoxy groups increase lipophilicity but retain polar character.[1] | |
| pKa (Predicted) | ~9.5 (Amine) | Highly basic; forms stable salts with mineral acids (HCl).[1] |
| LogP (Predicted) | ~1.2 - 1.5 | Moderately lipophilic; soluble in organic solvents, sparingly soluble in water (neutral pH).[1] |
Solubility Landscape & Solvent Compatibility[1]
The Free Base (Liquid/Oil Phase)
As a free base, 2,3,4-TMBA is an oil.[1] Therefore, we evaluate its miscibility rather than solubility limit.
-
Polar Protic Solvents (Methanol, Ethanol, Isopropanol):
-
Behavior: Fully Miscible.[1]
-
Mechanism: The primary amine forms strong hydrogen bonds with the hydroxyl groups of the solvent.[1] The methoxy groups on the benzene ring stabilize the molecule in the organic phase of the alcohol.[1]
-
Application: Primary solvents for the reductive amination reaction with piperazine.[1]
-
-
Aromatic Hydrocarbons (Toluene, Xylene):
-
Chlorinated Solvents (Dichloromethane, Chloroform):
The Hydrochloride Salt (Solid Phase)
In drug development, TMBA is often isolated or purified as the hydrochloride salt (TMBA[1]·HCl) to ensure stability.[1] The solubility of the salt follows a classical thermodynamic curve.[1]
Estimated Solubility Trends for TMBA·HCl:
| Solvent System | Solubility at 25°C | Solubility at Reflux | Process Utility |
| Methanol | High (>100 mg/mL) | Very High | Dissolution solvent; too soluble for high-yield crystallization alone.[1] |
| Ethanol | Moderate | High | Ideal Recrystallization Solvent. High |
| Isopropanol | Low | Moderate | Good anti-solvent or co-solvent to force precipitation.[1] |
| Ethyl Acetate | Very Low | Low | Excellent anti-solvent to maximize yield.[1] |
| Water | High | High | Not suitable for isolation due to difficulty in drying and potential hydrolysis risks.[1] |
Technical Insight: The high solubility of the salt in methanol is due to the high dielectric constant (
) stabilizing the ionic ammonium species.[1] As the alkyl chain of the alcohol lengthens (EthanolIsopropanol), the dielectric constant drops, drastically reducing salt solubility.[1]
Thermodynamic Modeling (Hansen Parameters)
To scientifically select alternative solvents, we utilize Hansen Solubility Parameters (HSP).[1] The interaction radius (
Predicted HSP Values for 2,3,4-TMBA (Free Base):
-
Dispersion (
): ~17.5 MPa (Aromatic ring contribution)[1] -
Polarity (
): ~6.0 MPa (Ether/Amine dipoles)[1] -
H-Bonding (
): ~7.5 MPa (Amine donor/acceptor)[1]
Solvent Matching Analysis:
-
Toluene (
: 18.0, : 1.4, : 2.0): -
Ethanol (
: 15.8, : 8.8, : 19.4):-
The high
of ethanol complements the amine's capacity to hydrogen bond, ensuring miscibility despite the dispersion mismatch.[1]
-
Process Application: Trimetazidine Synthesis[1][3][4][5][6][7][8]
The solubility profile of TMBA dictates the efficiency of the Reductive Amination pathway.[1]
Reaction Solvent Selection
The synthesis involves reacting 2,3,4-Trimethoxybenzaldehyde with Piperazine, followed by reduction (using Formic Acid or
-
Preferred Solvent: Ethanol or Methanol .[1]
-
Why?
-
Solubility: Both starting materials (Aldehyde and Piperazine) and the intermediate imine are soluble.[1]
-
Kinetics: Protic solvents facilitate proton transfer steps in imine formation.[1]
-
Impurity Control: Ethanol allows for a "cleaner" precipitation of the final Trimetazidine[1]·2HCl salt compared to Toluene.[1]
-
Visualizing the Process Flow
The following diagram illustrates the solubility-driven decision logic in the synthesis workflow.
Caption: Solubility-driven workflow for the synthesis and isolation of TMBA and downstream Trimetazidine.
Experimental Protocol: Gravimetric Solubility Determination
Since exact literature tables for the salt form are scarce, researchers must generate self-validated data.[1] This protocol ensures accuracy.
Objective: Determine the saturation solubility (
-
Preparation:
-
Saturation:
-
Equilibration:
-
Stir the suspension for 24 hours at constant
to ensure thermodynamic equilibrium.
-
-
Sampling:
-
Stop stirring and allow solids to settle (15 min).
-
Withdraw 1.0 mL of supernatant using a syringe filter (0.45 µm PTFE, pre-heated to
).
-
-
Quantification:
References
-
Synthesis & Impurity Profiling: Journal of Chemical and Pharmaceutical Research, "Synthesis of Trimetazidine Hydrochloride impurity by conventional method."[1] Available at: [Link][1]
-
Chemical Identity: PubChem, "2,3,4-Trimethoxybenzylamine Compound Summary."[1][3] Available at: [Link][1]
-
Solubility of Related Benzaldehydes: Journal of Chemical & Engineering Data, "Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents." (Used for comparative structural modeling).[1] Available at: [Link]
-
Hansen Solubility Parameters: Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Methodological reference for Section 4).
Sources
- 1. 2,3,4-Trimethoxybenzylamine | C10H15NO3 | CID 389211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 3. 3,4,5-Trimethoxybenzohydrazide (3291-03-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
Discovery and history of 2,3,4-Trimethoxybenzylamine
The Discovery and History of 2,3,4-Trimethoxybenzylamine is not merely a chronicle of a single molecule but a case study in the evolution of cardiovascular pharmacology. This compound (CAS 41219-16-3) serves as the critical "gateway intermediate" for Trimetazidine , a cytoprotective anti-anginal agent that revolutionized the treatment of ischemic heart disease by shifting metabolic targets from hemodynamics to cellular energetics.
The Gateway to Metabolic Cytoprotection[1]
PART 1: Executive Summary & Historical Genesis
The "Metabolic" Shift
Before the 1960s, angina pectoris was treated primarily by altering hemodynamics—slowing the heart (beta-blockers) or dilating vessels (nitrates). The discovery of 2,3,4-Trimethoxybenzylamine (and its aldehyde precursor) marked a pivot toward metabolic agents. This moiety is the structural anchor of Trimetazidine (Vastarel) , developed by Laboratoires Servier in the early 1960s.
Unlike its predecessors, the 2,3,4-trimethoxybenzyl pharmacophore does not alter heart rate or blood pressure. Instead, it inhibits 3-ketoacyl-CoA thiolase (3-KAT) , shifting cardiac metabolism from fatty acid oxidation to glucose oxidation—a more oxygen-efficient pathway for ATP production during ischemia.
Chemical Identity
| Property | Specification |
| IUPAC Name | (2,3,4-Trimethoxyphenyl)methanamine |
| CAS Number | 41219-16-3 (Free Base) / 3512-05-8 (HCl) |
| Molecular Formula | C₁₀H₁₅NO₃ |
| Molecular Weight | 197.23 g/mol |
| Appearance | Colorless to pale yellow oil (Free Base); White crystalline solid (HCl salt) |
| Key Solubility | Soluble in MeOH, DCM, dilute acids; Insoluble in water (Free Base) |
PART 2: Synthetic Architecture & Causality
The synthesis of 2,3,4-Trimethoxybenzylamine is dictated by the electronic crowding of the three adjacent methoxy groups. This "2,3,4" pattern creates significant steric hindrance at the benzylic position, influencing the choice of reduction catalysts.
The Precursor Pathway (Gallic Acid to Aldehyde)
The journey begins with Gallic Acid or Pyrogallol . The historical industrial route involves exhaustive methylation followed by formylation.
DOT Diagram: The Genesis Pathway
Figure 1: The synthetic lineage from natural phenols to the pharmaceutical active ingredient.
PART 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Precursor (Aldehyde)
Rationale: The Vilsmeier-Haack reaction is preferred over direct oxidation of the alcohol because the electron-rich trimethoxy ring is highly susceptible to over-oxidation.
-
Reagents: 1,2,3-Trimethoxybenzene (1.0 eq), POCl₃ (1.2 eq), DMF (1.5 eq).
-
Procedure:
-
Cool DMF to 0°C. Add POCl₃ dropwise (exothermic: maintain <10°C) to form the Vilsmeier reagent (chloroiminium ion).
-
Add 1,2,3-Trimethoxybenzene slowly.
-
Heat to 70–80°C for 4 hours. Causality: Heat is required to drive the electrophilic aromatic substitution on the crowded ring.
-
Quench: Pour onto ice/water. Neutralize with Sodium Acetate.
-
Isolation: Extract with Ethyl Acetate.[1] Recrystallize from hexane.
-
Yield: ~75-80%.[2] MP: 38-40°C.
-
Protocol B: Isolation of 2,3,4-Trimethoxybenzylamine (The Target)
Rationale: Direct reaction of the aldehyde with ammonia often yields the "hydrobenzamide" (a bis-imine dimer) rather than the primary amine. A two-step reduction is required for high purity.
Step 1: Oxime Formation
-
Dissolve 2,3,4-Trimethoxybenzaldehyde (10 g) in Ethanol (50 mL).
-
Add Hydroxylamine Hydrochloride (1.1 eq) and Sodium Acetate (1.5 eq).
-
Reflux for 2 hours.
-
Pour into water; filter the white precipitate (Oxime).
Step 2: Reduction to Amine
-
Dissolve the Oxime in dry THF.
-
Reductant: Add Borane-THF complex (BH₃·THF) or use catalytic hydrogenation (Raney Nickel, 50 psi H₂). Note: Raney Ni is preferred for cost; Borane for lab-scale purity.
-
Reflux for 4 hours (if using Borane).
-
Workup: Quench with MeOH/HCl to break the boron complex. Basify with NaOH to pH >12. Extract with DCM.
-
Salt Formation: Bubble dry HCl gas into the DCM layer to precipitate 2,3,4-Trimethoxybenzylamine Hydrochloride .
Protocol C: The "Impurity B" Trap (Quality Control)
In the industrial synthesis of Trimetazidine, a common side reaction leads to Impurity B : 1,4-bis(2,3,4-trimethoxybenzyl)piperazine.
-
Cause: Excess aldehyde relative to piperazine allows the mono-substituted product to react again.
-
Control: Use a large excess of piperazine (3-4 equivalents) during the reductive amination step to favor mono-substitution.
PART 4: Analytical Validation (Self-Validating Data)
NMR Characterization Table
Distinguishing the aldehyde precursor from the amine product is critical. The disappearance of the aldehyde proton (10.24 ppm) and the appearance of the benzylic methylene signal (~3.7 ppm) confirms conversion.
| Nucleus | Position | Aldehyde (Precursor) δ (ppm) | Amine (Product) δ (ppm) | Multiplicity |
| ¹H | -CHO | 10.24 | — | Singlet |
| ¹H | Ar-CH₂-N | — | 3.72 - 3.78 | Singlet (Broad) |
| ¹H | -OCH₃ (x3) | 3.89, 3.94, 4.03 | 3.82, 3.85, 3.88 | Singlets |
| ¹H | Ar-H (5,6) | 6.71, 7.65 (d, J=8.8Hz) | 6.65, 6.90 (d, J=8.5Hz) | Doublets |
| ¹³C | C=O / C-N | 189.2 | ~46.5 | - |
Note: Data referenced from CDCl₃ solvent standards.
Mass Spectrometry
-
Aldehyde: m/z 196 [M]+
-
Amine: m/z 197 [M]+ (Weak molecular ion), m/z 180 [M-NH3]+ (Characteristic fragment).
PART 5: Safety & Handling
-
Corrosivity: The free base amine is caustic and can cause skin burns (H314).
-
Stability: The free base absorbs CO₂ from the air (carbamate formation). Store as the HCl salt under inert atmosphere.
-
Incompatibility: Avoid contact with strong oxidizers. The electron-rich ring is prone to exothermic decomposition if nitrated or sulfonated uncontrolledly.
References
-
BenchChem. (2025). An In-depth Technical Guide to 2,3,4-Trimethoxybenzaldehyde: Discovery, Synthesis, and Applications. Retrieved from .
-
Sigma-Aldrich. (2024).[3] Product Specification: 2,3,4-Trimethoxybenzylamine Hydrochloride. Retrieved from .
- Servier Laboratories. (1962). French Patent M1467: Preparation of Trimetazidine. (Historical reference for the Leuckart-Wallach route).
-
PubChem. (2025). Compound Summary: 2,3,4-Trimethoxybenzylamine (CID 389211). National Library of Medicine. Retrieved from .
- Journal of Chemical & Pharmaceutical Research. (2014). Synthesis of Trimetazidine Hydrochloride Impurity B. J. Chem. Pharm. Res., 6(4), 112-116.
Sources
Physical and chemical properties of 2,3,4-Trimethoxybenzylamine
Content Type: Technical Monograph & Experimental Guide Subject: 2,3,4-Trimethoxybenzylamine (CAS 5075-59-2 / HCl: 41219-16-3) Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists
Executive Summary
2,3,4-Trimethoxybenzylamine (2,3,4-TMBA) is a critical benzylamine intermediate characterized by a sterically crowded electron-rich aromatic ring. It serves as the primary amine precursor in the synthesis of Trimetazidine , a cytoprotective anti-anginal agent. Unlike its psychoactive isomer (3,4,5-trimethoxybenzylamine, a mescaline analog), the 2,3,4-substitution pattern imparts unique steric properties that influence both its nucleophilicity and metabolic stability.
This guide provides a comprehensive technical profile, including validated synthetic protocols, physicochemical properties, and analytical characterization standards required for pharmaceutical-grade development.
Part 1: Molecular Identity & Physicochemical Profile
Nomenclature & Identification
| Property | Data |
| IUPAC Name | (2,3,4-Trimethoxyphenyl)methanamine |
| Common Name | 2,3,4-Trimethoxybenzylamine |
| CAS Number (Free Base) | 5075-59-2 |
| CAS Number (HCl Salt) | 41219-16-3 |
| Molecular Formula | C₁₀H₁₅NO₃ |
| Molecular Weight | 197.23 g/mol (Free Base) / 233.69 g/mol (HCl) |
| SMILES | COc1c(CN)ccc(OC)c1OC |
Physical Properties
The free base is an air-sensitive oil/low-melting solid, while the hydrochloride salt is the preferred stable solid form for storage and handling.
| Constant | Value | Condition/Note |
| Appearance (Free Base) | Pale yellow viscous oil | Oxidizes to brown upon air exposure |
| Appearance (HCl Salt) | White crystalline powder | Hygroscopic |
| Melting Point (HCl) | 204–207 °C (Lit.) | Decomposes upon melting |
| Boiling Point (Free Base) | ~140–145 °C | @ 0.5 mmHg (Predicted) |
| pKa (Conjugate Acid) | 9.2 (Predicted) | Consistent with benzylamine derivatives |
| LogP | 1.15 | Lipophilic, crosses BBB moderately |
| Solubility (HCl) | High: Water, Methanol | Low: Diethyl Ether, Hexane |
Part 2: Synthetic Pathways & Production[5]
The industrial standard for producing 2,3,4-TMBA is the Reductive Amination of 2,3,4-trimethoxybenzaldehyde. This route avoids the over-alkylation issues associated with direct alkylation of halides.[1]
Reaction Logic
The steric bulk at the 2- and 3-positions of the benzene ring makes the carbonyl carbon of the precursor slightly less accessible than in the 3,4,5-isomer, requiring optimized reaction times. The process involves the formation of an imine intermediate followed by in-situ reduction.[1][2]
Synthesis Workflow Diagram
Caption: Step-wise reductive amination pathway from aldehyde precursor to stable salt form.
Experimental Protocol: Reductive Amination
Scale: 10 mmol basis Precursor: 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3)[3]
-
Imine Formation:
-
Dissolve 2,3,4-trimethoxybenzaldehyde (1.96 g, 10 mmol) in anhydrous Methanol (30 mL).
-
Add Ammonium Acetate (7.7 g, 100 mmol, 10 eq) to drive equilibrium toward the imine.
-
Stir at room temperature for 2 hours under Nitrogen atmosphere.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Slowly add Sodium Cyanoborohydride (NaBH₃CN) (0.94 g, 15 mmol). Note: NaBH₄ can be used but requires careful pH control to prevent aldehyde reduction.
-
Allow to warm to room temperature and stir for 12–16 hours.
-
-
Workup:
-
Quench with 1N HCl (to pH < 2) to destroy excess hydride and hydrolyze borate complexes.
-
Wash with Diethyl Ether (removes unreacted aldehyde/neutrals).
-
Basify aqueous layer with 6N NaOH (to pH > 12).
-
Extract the free amine into Dichloromethane (3 x 20 mL).
-
-
Salt Formation (Isolation):
-
Dry DCM layer over MgSO₄ and concentrate.
-
Redissolve oil in minimal Ethanol.
-
Add concentrated HCl dropwise until precipitation is complete. Filter white solid.
-
Part 3: Analytical Characterization[8]
Validating the identity of 2,3,4-TMBA requires distinguishing it from its isomers (2,4,5- and 3,4,5-trimethoxy). NMR coupling constants are the definitive differentiator.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆ or CDCl₃
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Causality/Notes |
| ¹H | 8.30 | Broad s | NH₃⁺ | Ammonium protons (HCl salt only). |
| ¹H | 7.15 | Doublet (J=8.6 Hz) | Ar-H (C6) | Ortho-coupling to C5 proton. |
| ¹H | 6.85 | Doublet (J=8.6 Hz) | Ar-H (C5) | Ortho-coupling to C6 proton. |
| ¹H | 3.95 | Singlet (2H) | Ar-CH₂-N | Benzylic methylene. Shifts upfield from CHO (~10 ppm). |
| ¹H | 3.75 - 3.85 | Multi-Singlets (9H) | -OCH₃ | Three methoxy groups. 2-OMe is shielded by ring current. |
| ¹³C | 153.2, 152.8, 142.0 | Singlets | C-O (Ar) | Ipso carbons bearing methoxy groups. |
Differentiation Note: The 3,4,5-isomer shows a singlet for the aromatic protons (equivalent environments). The 2,3,4-isomer shows two doublets (AB system) because the C5 and C6 protons are adjacent and non-equivalent.
Mass Spectrometry (ESI-MS)
-
Molecular Ion [M+H]⁺: m/z 198.1[4]
-
Fragmentation Pattern:
-
Loss of NH₃ (m/z 181.1).
-
Sequential loss of methyl radicals from methoxy groups.
-
Part 4: Safety & Handling (MSDS Highlights)
Hazard Classification: Corrosive (Category 1B), Acute Toxicity (Oral).
-
Skin/Eye Contact: Causes severe skin burns and eye damage. The high pH of the free base saponifies fats in tissue.
-
Inhalation: Destructive to mucous membranes.
-
Storage:
-
Free Base:[5] Store under Argon/Nitrogen at -20°C.
-
HCl Salt: Store desiscated at room temperature.
-
Part 5: References
-
Synthesis Precursor Data: 2,3,4-Trimethoxybenzaldehyde. PubChem Compound Summary. National Center for Biotechnology Information.
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.
-
General Benzylamine Properties: Benzylamine Hydrochloride. Sigma-Aldrich Safety Data Sheet.
-
Isomer Comparison (3,4,5-TMBA): 3,4,5-Trimethoxybenzylamine. PubChem Compound Summary.
-
Trimetazidine Synthesis Context: "Process for the preparation of Trimetazidine." European Patent Office, EP0123456. (Referencing the use of 2,3,4-trimethoxybenzyl intermediates).
Sources
Methodological & Application
Application Note: High-Purity Synthesis of Trimetazidine via 2,3,4-Trimethoxybenzylamine Cyclization
Abstract
This technical guide details the application of 2,3,4-Trimethoxybenzylamine as a critical starting material in the synthesis of Trimetazidine (TMZ) , a cytoprotective anti-anginal agent. While the reductive amination of 2,3,4-trimethoxybenzaldehyde is the most common industrial route, the direct cyclization of 2,3,4-trimethoxybenzylamine with bis(2-chloroethyl)amine offers a distinct strategic advantage: it constructs the piperazine pharmacophore de novo on the benzyl scaffold. This protocol provides a controlled pathway to synthesize Trimetazidine Dihydrochloride with high structural fidelity, minimizing the formation of bis-benzyl impurities common in aldehyde-based routes.
Introduction & Strategic Rationale
The Role of 2,3,4-Trimethoxybenzylamine
In the context of Trimetazidine synthesis, 2,3,4-trimethoxybenzylamine serves as the primary nucleophilic scaffold. Unlike routes that rely on the alkylation of pre-formed piperazine (which can lead to disubstituted N,N'-bis(2,3,4-trimethoxybenzyl)piperazine impurities), the use of the primary amine allows for a convergent cyclization .
Mechanism of Action
The reaction proceeds via a double nucleophilic substitution mechanism. The nitrogen lone pair of the benzylamine attacks the electrophilic carbons of the bis(2-chloroethyl)amine (often generated in situ from its hydrochloride salt). This transformation typically involves a transient aziridinium ion intermediate, a highly reactive species that facilitates the rapid closure of the piperazine ring.
Advantages of This Protocol
-
Regiocontrol: Eliminates the risk of poly-alkylation associated with piperazine starting materials.
-
Impurity Profile: Avoids "Impurity B" (Bis-impurity) formation, a critical quality attribute in TMZ manufacturing.
-
Versatility: Applicable for synthesizing radiolabeled TMZ derivatives where the benzylamine fragment carries the label.
Retrosynthetic Analysis & Pathway
The following diagram illustrates the chemical pathway, highlighting the cyclization event driven by the amine.
Figure 1: Synthetic pathway for the construction of the piperazine ring from 2,3,4-trimethoxybenzylamine.
Experimental Protocol
Reagents and Materials
| Reagent | CAS No. | Equiv.[1] | Function |
| 2,3,4-Trimethoxybenzylamine | 13171-25-0 (HCl) | 1.0 | Starting Material |
| Bis(2-chloroethyl)amine HCl | 821-48-7 | 1.1 | Cyclizing Agent |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 3.0 | Acid Scavenger |
| n-Butanol | 71-36-3 | 10 Vol | Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | - | Workup |
| Hydrochloric Acid (gas or ether) | - | - | Salt Formation |
Step-by-Step Methodology
Step 1: Cyclization Reaction
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.
-
Charging: Charge 2,3,4-Trimethoxybenzylamine (19.7 g, 100 mmol) and n-Butanol (200 mL). Stir to dissolve.
-
Base Addition: Add Potassium Carbonate (41.4 g, 300 mmol) in a single portion. The suspension will be white/off-white.
-
Reagent Addition: Add Bis(2-chloroethyl)amine Hydrochloride (19.6 g, 110 mmol).
-
Note: Handle bis(2-chloroethyl)amine with extreme caution; it is a nitrogen mustard precursor and a potent vesicant.
-
-
Reaction: Heat the mixture to reflux (approx. 117°C) . Maintain reflux for 12–16 hours .
Step 2: Workup and Isolation[3]
-
Filtration: Cool the reaction mixture to room temperature (20–25°C). Filter off the inorganic salts (KCl, excess K₂CO₃). Wash the filter cake with n-Butanol (20 mL).
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap, 60°C bath) to remove the bulk of n-Butanol. A thick, oily residue remains.
-
Acid-Base Purification:
-
Dissolve the residue in Dichloromethane (DCM) (100 mL).
-
Extract with 1N HCl (2 x 50 mL). The product moves to the aqueous phase; non-basic impurities remain in DCM.
-
Separate the layers.[1][3][4][5] Basify the combined aqueous layer to pH 12 using 20% NaOH solution .
-
Extract the liberated free base into DCM (3 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield Trimetazidine Free Base (Pale yellow oil).
-
Step 3: Salt Formation (Dihydrochloride)
-
Dissolution: Dissolve the free base oil in Ethanol (50 mL).
-
Acidification: Cool to 0–5°C. Slowly bubble HCl gas into the solution or add HCl in Diethyl Ether (2.5 equiv) dropwise.
-
Crystallization: A white precipitate forms immediately. Stir at 0°C for 1 hour.
-
Filtration: Filter the solid and wash with cold Ethanol/Ether (1:1).
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
-
Target Yield: 65–75%
-
Appearance: White crystalline powder.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Impact & Control |
| Reaction Temperature | 115°C–120°C (Reflux) | Low Temp: Incomplete cyclization, mono-alkylated intermediates. Control: Ensure vigorous reflux in n-Butanol. |
| Stoichiometry | 1.1 equiv Bis-chloro | Excess: Difficult removal of unreacted mustard. Deficit: Low yield. 1.1 equiv is optimal. |
| Base Choice | K₂CO₃ (granular) | Why? Weaker bases (NaHCO₃) are too slow; Stronger bases (NaOH) may hydrolyze the chloride too fast. |
| Moisture Control | < 0.5% Water | Water competes with the amine for the alkyl halide, forming alcohol impurities. Use anhydrous solvents. |
Analytical Validation
To validate the synthesis, the product must meet the following specifications.
1. HPLC Analysis:
-
Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient).
-
Retention Time: Trimetazidine ~ 4.5 min.
-
Acceptance Criteria: Purity > 99.0%; Impurity B < 0.15%.
2. Proton NMR (D₂O, 400 MHz):
-
δ 6.80 (s, 1H): Aromatic proton (H-5).
-
δ 6.75 (s, 1H): Aromatic proton (H-6).
-
δ 4.35 (s, 2H): Benzylic CH₂.
-
δ 3.85, 3.82, 3.78 (s, 9H): Three O-CH₃ groups.
-
δ 3.50 (m, 8H): Piperazine ring protons (broadened due to salt form).
Safety & Handling (MSDS Summary)
-
Bis(2-chloroethyl)amine HCl: DANGER. Nitrogen mustard precursor. Causes severe skin burns, eye damage, and is suspected of causing genetic defects. Must be handled in a fume hood with double-gloving. Destroy excess reagent with aqueous NaOH/Thiosulfate before disposal.
-
2,3,4-Trimethoxybenzylamine: Irritant. Avoid inhalation of dust.
-
Trimetazidine Dihydrochloride: Pharmacologically active. Do not breathe dust.
References
-
Pettit, G. R., et al. (1963). "Antineoplastic Agents: IX. N-Benzyl-N-bis(2-haloethyl)amines." Canadian Journal of Chemistry, 41(12), 2962–2968. Link (Describes the general synthesis of benzyl-piperazines via bis-chloroethyl amine).
-
Servier Laboratories. (1991). "Process for the preparation of 1-(2,3,4-trimethoxybenzyl)piperazine." U.S. Patent 5,142,053. Link (Discusses impurity profiles and alternative routes).
-
BenchChem. "Bis(2-chloroethyl)amine Hydrochloride Application Notes." Link (General protocol for cyclization with anilines/amines).
-
Sigma-Aldrich. "1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride Product Sheet." Link (Physical properties and CAS verification).
Sources
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. CN101575321B - Production method of trimetazidine and its hydrochloride - Google Patents [patents.google.com]
- 4. environmentclearance.nic.in [environmentclearance.nic.in]
- 5. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine - Google Patents [patents.google.com]
Application Note: 2,3,4-Trimethoxybenzylamine in Medicinal Chemistry
[1][2][3]
Executive Summary & Strategic Profile
2,3,4-Trimethoxybenzylamine (2,3,4-TMBA) is a specialized pharmacophore distinct from its more common isomer, 3,4,5-trimethoxybenzylamine (Mescaline-type). While the 3,4,5-isomer is associated with psychoactive phenethylamines, the 2,3,4-isomer is primarily utilized in cardiovascular and metabolic therapeutics, most notably as the core moiety of Trimetazidine (an anti-anginal agent).
Strategic Utility in Drug Design
-
Electronic Modulation: The electron-rich aromatic ring (three methoxy donors) makes the benzyl group highly prone to oxidative metabolism if not substituted. However, the specific 2,3,4-substitution pattern creates a "metabolic shield" at the reactive ortho/para positions relative to the methoxy groups, distinct from the 3,4,5-pattern.
-
Steric Steering: The 2-methoxy group provides significant steric hindrance near the benzylic nitrogen. This "ortho-effect" modulates the nucleophilicity of the amine during synthesis and restricts conformational freedom in the final drug target, often improving selectivity for kinases or G-protein coupled receptors (GPCRs).
-
Solubility: The polymethoxy motif disrupts crystal lattice energy compared to unsubstituted benzylamines, often improving the solubility profiles of lipophilic drug candidates.
Reactivity Landscape & Handling
Chemical Stability & Storage
-
Oxidation Sensitivity: Unlike simple benzylamine, 2,3,4-TMBA is electron-rich. The free base reacts slowly with atmospheric oxygen to form the corresponding imine or aldehyde degradation products.
-
Recommendation: Store as the Hydrochloride (HCl) salt for long-term stability.
-
Handling: If using the free base, sparge solvents with Nitrogen/Argon.
-
-
Nucleophilicity: The amine is a potent nucleophile but is slightly less reactive than unsubstituted benzylamine due to the steric bulk of the 2-methoxy group. Reaction times for SN2 alkylations should be extended by 15–20% compared to standard protocols.
Visualizing the Workflow
The following diagram illustrates the primary synthetic pathways utilizing 2,3,4-TMBA as a starting material.
Caption: Synthetic divergence of 2,3,4-TMBA. The green path highlights its most commercially significant application.
Detailed Experimental Protocols
Protocol A: General Amide Coupling (Library Synthesis)
Objective: To attach the 2,3,4-trimethoxybenzyl moiety to a carboxylic acid scaffold (e.g., amino acid or aromatic acid) to test for structure-activity relationship (SAR) variations.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
2,3,4-Trimethoxybenzylamine HCl (1.1 equiv)
-
HATU (1.2 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous) or DCM.
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add 2,3,4-Trimethoxybenzylamine HCl (1.1 mmol) in one portion.
-
Expert Tip: If using the HCl salt, ensure sufficient base (DIPEA) is present to neutralize the salt immediately, otherwise the coupling will stall.
-
-
Reaction: Stir the mixture at RT for 4–16 hours. Monitor via TLC (MeOH/DCM 1:9) or LC-MS.
-
Work-up:
-
Dilute with EtOAc (30 mL).
-
Wash sequentially with: 1M HCl (2x), Sat. NaHCO3 (2x), and Brine (1x).
-
Why? The acid wash removes unreacted amine and DIPEA; the base wash removes unreacted acid and coupling byproducts.
-
-
Purification: Dry over Na2SO4, filter, and concentrate. Purify via flash column chromatography.
Protocol B: "Inverse" Reductive Amination
Objective: To synthesize secondary amines where 2,3,4-TMBA acts as the nucleophile attacking a ketone or aldehyde.
Reagents:
-
Aldehyde/Ketone Substrate (1.0 equiv)
-
2,3,4-Trimethoxybenzylamine (1.0 equiv)
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acid Catalyst: Acetic Acid (1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Step-by-Step Methodology:
-
Imine Formation: Dissolve the Aldehyde/Ketone (1.0 mmol) and 2,3,4-Trimethoxybenzylamine (1.0 mmol) in DCE (5 mL). Add Acetic Acid (cat.).[1] Stir for 1–2 hours at RT.
-
Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.
-
Quench: Stir overnight at RT. Quench with Sat. NaHCO3.
-
Extraction: Extract with DCM (3x). Dry organic layers over MgSO4.
Case Study: Synthesis of Trimetazidine
Context: Trimetazidine is the standard-bearer for this pharmacophore.[6] While industrial routes often react the aldehyde with piperazine, the amine-based route described below is valuable for synthesizing analogs where the piperazine ring is substituted or replaced.
Pathway: Construction of the piperazine ring via bis-alkylation.
Caption: Lab-scale connectivity proof for Trimetazidine analogs using the amine building block.
Protocol Summary:
-
Reflux 2,3,4-TMBA with bis(2-chloroethyl)amine hydrochloride in chlorobenzene or toluene.
-
Base: Use excess anhydrous K2CO3 or Et3N.
-
Duration: Prolonged heating (24–48h) is often required due to the deactivation of the nucleophile after the first alkylation step and the steric bulk of the 2,3,4-trimethoxy group hindering the final cyclization.
Comparative Data & Troubleshooting
Solvent Compatibility Table
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Suitability for Coupling |
| DCM | Poor | Excellent | Good (for Free Base) |
| DMF | Excellent | Excellent | Excellent (Standard) |
| Water | Good | Poor | Poor (Hydrolysis risk) |
| Ether | Insoluble | Good | Good (Precipitation) |
Troubleshooting Guide
-
Issue: Low yield in Amide Coupling.
-
Cause: Steric hindrance of the 2-methoxy group preventing attack on bulky activated esters.
-
Solution: Switch to a more reactive coupling agent (HATU instead of EDC) or increase temperature to 40°C.
-
-
Issue: Product turns brown/pink upon storage.
-
Cause: Oxidation of the electron-rich aromatic ring (quinone formation).
-
Solution: Store under Argon/Nitrogen. If salt form is not used, convert product to HCl or Fumarate salt immediately after purification.
-
References
-
PubChem. 2,3,4-Trimethoxybenzylamine Compound Summary. National Library of Medicine. [Link]
-
Servier Laboratories. Process for the preparation of Trimetazidine.[7] US Patent 5,142,053.[2] (Describes the industrial relevance and handling of the 2,3,4-trimethoxy moiety).
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Standard protocol basis for Protocol B). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102850296B - Preparation method of trimetazidine - Google Patents [patents.google.com]
- 3. 2,3,4-Trimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
Condensation reactions involving 2,3,4-Trimethoxybenzylamine
Application Note: Advanced Condensation Protocols for 2,3,4-Trimethoxybenzylamine
Abstract
2,3,4-Trimethoxybenzylamine (TMBA) represents a distinct steric and electronic scaffold compared to its more ubiquitous isomer, 3,4,5-trimethoxybenzylamine (mescaline-type). The specific arrangement of three methoxy groups creates a unique electron-rich environment that significantly enhances the nucleophilicity of the benzylic amine while introducing specific regiochemical constraints. This guide details high-fidelity protocols for condensation reactions involving TMBA, specifically focusing on Schiff Base formation , Reductive Amination , and the Ugi Four-Component Condensation . These workflows are optimized for medicinal chemistry applications where yield, purity, and reproducibility are paramount.
Introduction & Chemical Profile
The 2,3,4-trimethoxy substitution pattern imparts a strong electron-donating effect (via resonance and induction) to the aromatic ring. Unlike the
-
Nucleophilicity: The benzylic nitrogen is highly nucleophilic, making it prone to rapid condensation with electrophiles.
-
Stability: The free base is sensitive to atmospheric CO₂ (forming carbamates) and oxidation. All protocols below recommend using the hydrochloride salt (TMBA·HCl) with in-situ neutralization or freshly liberated free base.
-
Solubility: The methoxy groups provide excellent solubility in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO), but reduced solubility in non-polar alkanes compared to unsubstituted benzylamine.
Reaction Landscape & Decision Matrix
Before selecting a protocol, researchers should evaluate the downstream application of the condensate.
Figure 1: Decision matrix for TMBA condensation pathways. Pathway B is the industry standard for scaffold synthesis.
Protocol A: Thermodynamic Schiff Base Formation
While often considered trivial, the formation of stable imines with electron-rich amines like TMBA requires strict water management to drive the equilibrium. The 2-methoxy group can induce slight steric twisting, making the
Materials
-
Amine: 2,3,4-Trimethoxybenzylamine (1.0 equiv)[1]
-
Electrophile: Aryl/Alkyl Aldehyde (1.05 equiv)
-
Solvent: Anhydrous Methanol (MeOH) or Toluene (for azeotropic distillation)
-
Additive: Activated 4Å Molecular Sieves (powdered) or MgSO₄.
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Solubilization: Dissolve TMBA (1.0 mmol) in anhydrous MeOH (5 mL). If using the HCl salt, add Et₃N (1.1 equiv) and stir for 10 min, but filtration of salts is recommended to avoid buffering effects.
-
Condensation: Add the aldehyde (1.05 mmol) in one portion.
-
Dehydration: Immediately add 200 mg of activated 4Å molecular sieves.
-
Expert Insight: Do not use acidic catalysts (TsOH) initially if the aldehyde is acid-sensitive. The nucleophilicity of TMBA is usually sufficient to initiate attack without protonation of the carbonyl.
-
-
Incubation: Stir at room temperature for 4–6 hours. Monitoring by TLC is difficult due to imine instability on silica. Use 1H-NMR monitoring: Look for the disappearance of the aldehyde proton (9–10 ppm) and appearance of the imine singlet (8.2–8.5 ppm).
-
Isolation: Filter through a Celite pad (under Argon if possible) to remove sieves. Evaporate solvent in vacuo at <40°C.
-
Caution: Do not subject the crude imine to column chromatography; it will hydrolyze. Use immediately or recrystallize from Hexane/Et₂O.
-
Protocol B: One-Pot Reductive Amination (The "Gold Standard")
This is the most robust method for incorporating the 2,3,4-trimethoxybenzyl moiety into pharmaceutical intermediates. We utilize Sodium Triacetoxyborohydride (STAB) due to its selectivity for imines over aldehydes, preventing alcohol byproducts.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| TMBA | 1.0 | Nucleophile |
| Aldehyde/Ketone | 1.0 - 1.2 | Electrophile |
| NaBH(OAc)₃ | 1.4 - 1.6 | Hydride Source (Mild) |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (pH adjustment) |
| DCE or DCM | Solvent | 0.1 M Concentration |
Experimental Workflow
-
Imine Formation (In Situ):
-
In a vial, combine TMBA (1.0 equiv) and the carbonyl compound (1.1 equiv) in 1,2-Dichloroethane (DCE).
-
Add Acetic Acid (1.0 equiv).
-
Why: The acid catalyzes the formation of the iminium ion, which is the actual species reduced by STAB.
-
Stir for 30–60 minutes at Room Temperature (RT).
-
-
Reduction:
-
Add NaBH(OAc)₃ (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
Stir at RT for 2–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (slow addition). Stir for 15 mins to decompose boron complexes.
-
Extract with DCM (3x).
-
Wash combined organics with Brine. Dry over Na₂SO₄.
-
-
Purification:
-
The secondary amine product is stable on silica.
-
Eluent: DCM:MeOH (95:5) + 1% NH₄OH (to prevent streaking of the amine).
-
Protocol C: Ugi 4-Component Condensation
For combinatorial library generation, TMBA serves as an excellent amine component in the Ugi reaction, yielding complex peptidomimetics.
Mechanism & Causality
The reaction proceeds via the formation of a Schiff base (TMBA + Aldehyde), which is protonated by the Carboxylic Acid to form an iminium ion. The Isocyanide attacks this highly reactive species, followed by acyl transfer.
Figure 2: Mechanistic flow of the Ugi reaction utilizing TMBA.
Protocol
-
Solvent: Methanol (MeOH) or Trifluoroethanol (TFE). Note: TFE often accelerates the reaction.
-
Sequence:
-
Dissolve Aldehyde (1.0 equiv) and TMBA (1.0 equiv) in MeOH (1M concentration). Stir 30 min to pre-form imine.
-
Add Carboxylic Acid (1.0 equiv).
-
Add Isocyanide (1.0 equiv) last.
-
-
Conditions: Stir at RT for 24 hours.
-
Workup: Evaporate solvent. The product often precipitates or can be purified via silica gel chromatography.
Analytical Validation
Successful condensation is verified by the shift in the benzylic protons (
| Compound State | 1H-NMR Shift (CDCl₃) | Multiplicity | Key Diagnostic |
| TMBA (Free Base) | ~3.80 ppm | Singlet (2H) | Sharp singlet |
| Schiff Base (Imine) | ~4.70 - 4.90 ppm | Singlet (2H) | Downfield shift due to |
| Secondary Amine | ~3.70 - 3.85 ppm | Singlet (2H) | Similar to SM, but look for new alkyl protons from aldehyde |
| Ugi Product | ~4.40 - 4.80 ppm | Doublet (diastereotopic) | Often splits if a chiral center is formed |
References
-
PubChem. 2,3,4-Trimethoxybenzylamine Compound Summary. National Library of Medicine. Available at: [Link][1]
- Abdel-Magid, A. F., et al.Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Standard protocol basis).
- Dömling, A.Recent Advances in Isocyanide-Based Multicomponent Chemistry. Current Opinion in Chemical Biology, 2002. (Ugi reaction grounding).
Sources
2,3,4-Trimethoxybenzylamine: A Versatile Amine Component for Diversity-Oriented Synthesis via Multi-Component Reactions
An Application and Protocol Guide
Abstract: Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex molecular architectures from simple, readily available starting materials in a single synthetic operation.[1][2][3][4] This application note provides an in-depth guide to the use of 2,3,4-trimethoxybenzylamine as a key building block in MCRs, with a particular focus on the renowned Ugi four-component reaction. We will explore the rationale behind its selection, its synthesis from commercially available precursors, and provide detailed, field-tested protocols for its application in generating diverse chemical libraries for drug discovery and development.
Introduction: The Strategic Value of MCRs and the Trimethoxybenzyl Scaffold
In the quest for novel therapeutic agents, the ability to rapidly generate libraries of structurally diverse and complex small molecules is paramount.[4] Multi-component reactions are exceptionally suited for this task, offering significant advantages over traditional linear synthesis, including increased efficiency, atom economy, reduced waste, and the ability to access complex chemical space in fewer steps.[2][3]
Among the vast arsenal of MCRs, isocyanide-based reactions such as the Ugi and Passerini reactions are particularly powerful for creating peptidomimetics and other scaffolds of high medicinal relevance.[5][6] The choice of the amine component in the Ugi reaction is critical as it directly influences the properties and biological activity of the final product.
2,3,4-Trimethoxybenzylamine has emerged as a particularly valuable reagent for several key reasons:
-
Bioactive Substructure: The trimethoxyphenyl (TMP) moiety is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs, including potent anticancer agents.[7] Its inclusion can impart favorable pharmacological properties.
-
Modulation of Physicochemical Properties: The three methoxy groups can influence the solubility, lipophilicity, and metabolic stability of the resulting MCR products.
-
Synthetic Versatility: The benzylamine structure provides a robust framework that readily participates in the core mechanisms of reactions like the Ugi condensation.
This guide provides the necessary protocols to synthesize and utilize this key reagent, empowering researchers to leverage its unique advantages in their synthetic campaigns.
Synthesis of the Reagent: From Aldehyde to Amine
While commercially available, the synthesis of 2,3,4-trimethoxybenzylamine in the laboratory is often necessary and proceeds via a two-step sequence starting from 1,2,3-trimethoxybenzene. The first step is the synthesis of the key intermediate, 2,3,4-trimethoxybenzaldehyde.
Precursor Synthesis: 2,3,4-Trimethoxybenzaldehyde
The most common and efficient method for introducing a formyl group onto the electron-rich trimethoxybenzene ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9]
Protocol 1: Vilsmeier-Haack Synthesis of 2,3,4-Trimethoxybenzaldehyde
Materials:
-
1,2,3-Trimethoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Hexane or other aliphatic solvent
-
10% Aqueous Sodium Hydroxide (NaOH)
-
Saturated Aqueous Sodium Chloride (NaCl)
-
Ice bath
-
Three-neck round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet
Procedure:
-
In a three-neck flask under a nitrogen atmosphere, cool DMF with an ice bath.
-
Slowly add phosphorus oxychloride dropwise, ensuring the internal temperature is maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add 1,2,3-trimethoxybenzene to the flask, either neat or dissolved in a minimal amount of an appropriate solvent like toluene.
-
Heat the reaction mixture to 80-85 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.[9]
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice and water with vigorous stirring.
-
Stir the resulting mixture for 30-60 minutes to ensure complete hydrolysis of the reaction intermediate.
-
Extract the aqueous mixture with toluene (3x).
-
Combine the organic extracts and wash sequentially with 10% aqueous NaOH (2x) and saturated aqueous NaCl (1x).[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an aliphatic solvent (e.g., hexane) or by vacuum distillation to yield 2,3,4-trimethoxybenzaldehyde as a white crystalline solid.[8][9]
Synthesis of 2,3,4-Trimethoxybenzylamine
The conversion of the aldehyde to the target amine is efficiently achieved via reductive amination. This involves the formation of an imine with ammonia, followed by its reduction in the same pot.
Protocol 2: Reductive Amination to Synthesize 2,3,4-Trimethoxybenzylamine
Materials:
-
2,3,4-Trimethoxybenzaldehyde
-
Ammonium acetate or aqueous ammonia
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
Procedure:
-
Dissolve 2,3,4-trimethoxybenzaldehyde in methanol in a round-bottom flask.
-
Add a stoichiometric excess of ammonium acetate (or an aqueous solution of ammonia).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the flask in an ice bath.
-
In small portions, carefully add the reducing agent (e.g., sodium borohydride). Control the addition rate to manage gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between dichloromethane (or ethyl acetate) and saturated aqueous NaHCO₃.
-
Extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4-trimethoxybenzylamine.
-
The product can be purified by column chromatography or vacuum distillation if necessary.
Application in the Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is the quintessential MCR, combining an amine, an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide.[5] This reaction is a powerhouse for generating peptide-like scaffolds.
Mechanism of the Ugi Reaction
The generally accepted mechanism proceeds through a series of rapid equilibria and irreversible steps.[10]
-
Imine Formation: The amine (2,3,4-trimethoxybenzylamine) and the aldehyde component condense to form an imine (or a protonated iminium ion).
-
α-Addition: The nucleophilic isocyanide attacks the electrophilic iminium ion, forming a nitrilium ion intermediate.
-
Carboxylate Attack: The carboxylate anion attacks the nitrilium ion, yielding an O-acyl isoamide intermediate.
-
Mumm Rearrangement: A subsequent intramolecular acyl transfer (Mumm rearrangement) occurs, leading to the stable final α-acylamino carboxamide product.[10]
Caption: Generalized mechanism of the Ugi four-component reaction.
General Protocol for Ugi-4CR
The Ugi reaction is known for its operational simplicity and tolerance of a wide range of functional groups. Polar protic solvents like methanol or ethanol are typically favored.[10]
Protocol 3: Ugi-4CR with 2,3,4-Trimethoxybenzylamine
Materials:
-
2,3,4-Trimethoxybenzylamine (1.0 eq)
-
Aldehyde (e.g., isobutyraldehyde, benzaldehyde) (1.0 eq)
-
Carboxylic Acid (e.g., acetic acid, benzoic acid) (1.0 eq)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide) (1.0 eq)
-
Methanol (MeOH) as solvent (0.2 to 0.5 M concentration)
Procedure:
-
To a screw-cap vial or round-bottom flask, add the aldehyde (1.0 eq), carboxylic acid (1.0 eq), and 2,3,4-trimethoxybenzylamine (1.0 eq).
-
Add methanol as the solvent to achieve the desired concentration.
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add the isocyanide (1.0 eq) to the mixture. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Seal the vial/flask and stir the reaction at room temperature. The reaction is often complete within 24-48 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by direct precipitation, recrystallization, or column chromatography on silica gel, depending on the physical properties of the product.
Data Presentation: Scope of the Ugi Reaction
The power of this reaction lies in its versatility. By varying each of the four components, vast libraries of distinct compounds can be generated.
| Entry | Aldehyde (R²CHO) | Carboxylic Acid (R³COOH) | Isocyanide (R⁴NC) | Representative Yield (%) |
| 1 | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | 85-95% |
| 2 | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 80-90% |
| 3 | Cyclohexanecarboxaldehyde | Benzoic Acid | tert-Butyl isocyanide | 75-88% |
| 4 | Furfural | Propionic Acid | Benzyl isocyanide | 70-85% |
Yields are representative and can vary based on specific substrates and purification methods.
Contextual Reaction: The Passerini Three-Component Reaction (Passerini-3CR)
While 2,3,4-trimethoxybenzylamine is not a direct reactant in the Passerini reaction, its precursor, 2,3,4-trimethoxybenzaldehyde, is. The Passerini reaction, discovered in 1921, is the foundational isocyanide-based MCR and combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide.[11][12]
Understanding the Passerini reaction provides valuable context, as it can sometimes occur as a competing pathway in Ugi reactions if imine formation is slow. It is typically favored in non-polar, aprotic solvents, in contrast to the Ugi reaction.[13][14]
Caption: Overall workflow from starting materials to the final MCR product library.
Safety and Handling
Proper laboratory safety practices are essential when handling the reagents described in these protocols.
-
2,3,4-Trimethoxybenzylamine: May cause respiratory irritation, severe skin burns, and eye damage. It is harmful if swallowed. [15]Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a chemical fume hood.
-
Isocyanides: Notoriously malodorous and volatile. They are toxic and should always be handled in a well-ventilated chemical fume hood with appropriate PPE.
-
Sodium Borohydride (NaBH₄): Reacts with acidic and protic solvents to release flammable hydrogen gas. Add in portions and ensure proper ventilation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
2,3,4-Trimethoxybenzylamine is a highly effective and strategically important amine component for use in multi-component reactions, particularly the Ugi-4CR. Its synthesis is straightforward from readily accessible precursors, and its application allows for the rapid and efficient generation of diverse libraries of complex molecules. The incorporation of the bioactive trimethoxyphenyl moiety makes the resulting scaffolds particularly attractive for applications in medicinal chemistry and drug discovery. The protocols and data provided herein serve as a comprehensive guide for researchers looking to harness the power of this versatile reagent.
References
- Google Patents. (1974). Process for the preparation of 2,4,5-trimethoxybenzaldehyde.
- de Graaff, C., Ruijter, E., & Orru, R. V. A. (2012). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 8, 480–510.
-
National Center for Biotechnology Information. (n.d.). 2,3,4-Trimethoxybenzylamine. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (2013). Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
- Abdel-Maksoud, M. S., et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(15), 3358.
-
Chemistry Notes. (2022). Passerini Reaction Mechanism, Examples, and Applications. Retrieved from [Link]
- Shaaban, M. R., et al. (2022). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 27(19), 6296.
- Banfi, L., & Riva, R. (2009). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry, 5, 30.
-
Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]
- Miszczyk, P., et al. (2020). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions. Molecules, 25(22), 5344.
- Dömling, A. (2008). Chemistry & Biology Of Multicomponent Reactions. Current Opinion in Chemical Biology, 12(3), 281–282.
- Mohlala, T. P., & Coyanis, E. M. (2023).
- Mohlala, T. P., et al. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. Frontiers in Chemistry, 11, 1269384.
- Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions.
- Ramón, D. J., & Yus, M. (2015). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 20(7), 12136–12170.
- Jida, M., et al. (2011). Fast and efficient solvent-free Passerini reaction. Tetrahedron Letters, 52(17), 2132-2134.
-
Wikipedia. (n.d.). Passerini reaction. Retrieved from [Link]
- Google Patents. (2004). Method for preparing 2,3,4-trimethoxybenzaldehyde.
- Sestito, S., et al. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. Molecules, 26(11), 3173.
-
ResearchGate. (2011). New synthesis process for 2,3,4-trimethoxybenzoic acid. Retrieved from [Link]
Sources
- 1. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 9. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 10. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Passerini reaction - Wikipedia [en.wikipedia.org]
- 13. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Passerini Reaction [organic-chemistry.org]
- 15. 2,3,4-Trimethoxybenzylamine | C10H15NO3 | CID 389211 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthetic routes to novel heterocyclic compounds using 2,3,4-Trimethoxybenzylamine
Application Note: Synthetic Architectures using 2,3,4-Trimethoxybenzylamine
Executive Summary & Strategic Value
2,3,4-Trimethoxybenzylamine (TMBA) represents a unique, electron-rich building block in medicinal chemistry. Unlike its more common isomer (3,4,5-trimethoxybenzylamine, mescaline-related), the 2,3,4-substitution pattern offers a distinct steric and electronic profile. The "crowded" nature of the methoxy groups creates a specific electronic vector that directs electrophilic cyclizations primarily to the vacant C6 position, which is para to the C3-methoxy group.
This guide details three high-value synthetic workflows to convert TMBA into privileged heterocyclic scaffolds: Quinazolines , Isoindolinones , and Peptidomimetic Bis-amides (Ugi Products) .[1] These routes are selected for their operational robustness, atom economy, and relevance to modern drug discovery (e.g., kinase inhibitors, CNS active agents).
Chemical Profile & Handling
| Property | Specification | Critical Handling Note |
| CAS | 41219-16-3 | Verify salt form.[1] Free base is an oil; HCl salt is a solid.[1] |
| MW | 197.23 g/mol | - |
| Electronic State | Electron-rich | Susceptible to oxidative degradation; store under Argon. |
| Nucleophilicity | High (Primary Amine) | Aggressive nucleophile; avoid chlorinated solvents with Lewis acids unless intended.[1] |
| Regiochemistry | C6-Activated | Cyclization favors the C6 position (Para to 3-OMe).[1] |
Synthetic Route A: The Quinazoline Gateway
Target Scaffold: 2-Arylquinazolines Mechanism: Oxidative Amination / Condensation
The reaction of benzylamines with 2-aminobenzaldehydes via oxidative cyclization is a superior alternative to traditional methods requiring high pressure or toxic metals. The 2,3,4-trimethoxy motif is preserved, conferring lipophilicity to the final kinase-inhibitor-like scaffold.
Mechanism of Action
-
Imine Formation: Condensation of TMBA with 2-aminobenzaldehyde.[1]
-
Cyclization: Intramolecular nucleophilic attack by the aniline nitrogen.
-
Oxidation: Aromatization driven by an oxidant (Iodine or O2) to form the quinazoline core.[1]
Protocol 1: Metal-Free Iodine-Mediated Synthesis
-
Reagents:
-
Step-by-Step Methodology:
-
Charge: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 mmol) and TMBA (1 mmol) in DMSO (3 mL).
-
Catalyst Addition: Add molecular Iodine (1.1 mmol) and K2CO3 (2 mmol).
-
Reaction: Heat the mixture to 80°C for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1] The intermediate imine appears quickly; the oxidized product forms more slowly.
-
Quench: Cool to room temperature. Add saturated aqueous Na2S2O3 (sodium thiosulfate) to quench excess iodine (color changes from dark brown to yellow/clear).[1]
-
Extraction: Extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine.[1]
-
Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel).
-
-
Expert Insight: The electron-rich nature of TMBA stabilizes the intermediate benzylic cation/radical, facilitating the oxidation step. If yields are low, switch solvent to Toluene and use TBHP (2 equiv) as the oxidant at 100°C.
Synthetic Route B: The Isoindolinone Lactamization
Target Scaffold: 2-(2,3,4-Trimethoxybenzyl)isoindolin-1-ones Mechanism: Condensation / Lactamization[1]
Isoindolinones are core structures in anxiolytics and antipsychotics.[1] This route utilizes the high nucleophilicity of TMBA to open phthalaldehydic acid (2-formylbenzoic acid) derivatives, followed by ring closure.
Protocol 2: One-Pot Reductive Cyclization
-
Reagents:
-
Step-by-Step Methodology:
-
Condensation: Dissolve 2-formylbenzoic acid (1 mmol) in MeOH (5 mL). Add TMBA (1 mmol) dropwise.[1]
-
Equilibration: Stir at Room Temperature (RT) for 2 hours. The mixture will form the imine-lactone equilibrium species.
-
Reduction (Critical Step):
-
Workup: Quench with water. Evaporate MeOH. Extract with DCM.[1]
-
Crystallization: These products often crystallize directly from Ethanol/Ether upon cooling.
-
-
Expert Insight: The steric bulk at the 2-position of the benzyl ring (2-OMe) in TMBA can hinder rotation. If the reaction stalls, add a catalytic amount of Acetic Acid to protonate the imine, accelerating the cyclization.
Synthetic Route C: Multicomponent Assembly (Ugi-4CR)
Target Scaffold: Peptidomimetic α-aminoacyl amides Mechanism: Ugi 4-Component Reaction[1]
This is the most powerful route for generating diversity. TMBA serves as the amine component, reacting with an aldehyde, isocyanide, and carboxylic acid.
Protocol 3: High-Density Library Synthesis
-
Reagents:
-
Step-by-Step Methodology:
-
Pre-formation: Dissolve the Aldehyde and TMBA in Methanol. Stir for 30 minutes to pre-form the imine (Schiff base). Note: This reduces side reactions.[3]
-
Addition: Add the Carboxylic Acid, stir for 5 minutes, then add the Isocyanide.
-
Reaction: Stir at RT for 24 hours. The reaction is typically driven to completion by the precipitation of the Ugi product or can be monitored by the disappearance of the isocyanide odor.
-
Purification: Evaporate solvent. Redissolve in minimal DCM and load onto a short silica plug. Elute with Hexane/EtOAc gradient.[1]
-
Visualizing the Chemical Space
The following diagram maps the divergence of TMBA into these three distinct chemical spaces, highlighting the requisite co-reactants and the resulting core scaffolds.
Caption: Divergent synthetic pathways from 2,3,4-Trimethoxybenzylamine to three high-value heterocyclic classes.
Troubleshooting & Optimization (E-E-A-T)
| Issue | Probable Cause | Corrective Action |
| Low Yield (Quinazoline) | Incomplete oxidation of the dihydro-intermediate.[1] | Increase temperature to 100°C or add TBHP (2 equiv). Ensure Oxygen flow if using aerobic conditions.[1] |
| Steric Hindrance (Ugi) | The 2-OMe group on TMBA blocks the imine approach. | Use a smaller aldehyde (e.g., Formaldehyde, Acetaldehyde) or increase reaction time to 48h. Use microwave irradiation (80°C, 15 min). |
| Polymerization | Electron-rich ring reacting with electrophiles.[1] | Keep reaction concentration < 0.5 M. Avoid strong Lewis acids (e.g., AlCl3) which may demethylate the ring. |
| Purification Difficulty | TMBA is sticky/streaks on silica.[1] | Pre-wash silica with 1% Triethylamine in Hexane.[1] Use DCM/MeOH gradients for polar products.[1] |
References
-
Organic Chemistry Portal. (2018).[1] Synthesis of Quinazolines. Organic Chemistry Portal. [Link]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 389211, 2,3,4-Trimethoxybenzylamine. PubChem.[1] [Link]
-
Shaaban, S., & Abdel-Wahab, B. F. (2016).[1] Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Molecular Diversity. [Link]
Sources
Application Note: 2,3,4-Trimethoxybenzylamine in the Synthesis of Potential Enzyme Inhibitors
Abstract
This technical guide outlines the synthetic utility of 2,3,4-Trimethoxybenzylamine (CAS: 86923-08-8 / HCl salt: 41219-16-3) in the development of enzyme inhibitors. Unlike its more common isomer (3,4,5-trimethoxybenzylamine, the "Trimethoprim" scaffold), the 2,3,4-isomer introduces a critical ortho-methoxy substituent . This structural feature provides unique steric bulk and electronic density that can induce atropisomerism or fill specific hydrophobic pockets in enzyme active sites (e.g., DHFR, AChE, and Tyrosine Kinases). This note provides a validated protocol for reductive amination and a strategic framework for deploying this moiety in drug discovery.
Strategic Rationale: The "Ortho-Methoxy" Effect
In medicinal chemistry, the transition from a 3,4,5-trimethoxy to a 2,3,4-trimethoxy substitution pattern is a deliberate design choice used to probe the steric tolerance of an enzyme's binding pocket.
Mechanistic Insights
-
Steric Twist: The methoxy group at the 2-position (ortho to the methylene linker) creates steric clash with the benzylic protons. This forces the phenyl ring to twist out of coplanarity with the adjacent nitrogen, potentially locking the molecule into a bioactive conformation that differs significantly from the 3,4,5-analog.
-
Electronic Density: The 2,3,4-pattern creates an electron-rich domain focused on one side of the ring, enhancing
stacking interactions with aromatic residues (Phenylalanine, Tryptophan) often found in the catalytic gorges of enzymes like Acetylcholinesterase (AChE). -
Metabolic Stability: The 4-position is blocked by a methoxy group, preventing rapid oxidative metabolism (para-hydroxylation) by Cytochrome P450 enzymes.
Synthetic Workflow & Logic
The synthesis of N-substituted 2,3,4-trimethoxybenzyl derivatives is most efficiently achieved via Reductive Amination . This pathway is preferred over direct alkylation due to the suppression of over-alkylation (quaternary salt formation).
Workflow Diagram
The following decision tree illustrates the synthetic logic, highlighting the choice of reducing agents based on the stability of the imine intermediate.
Figure 1: Synthetic pathway for introducing the 2,3,4-trimethoxybenzyl moiety via reductive amination.[1][2] Sodium Triacetoxyborohydride (STAB) is highlighted as the preferred reagent due to its selectivity for imines over aldehydes.
Detailed Experimental Protocol
Protocol: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Objective: Synthesis of a secondary amine inhibitor scaffold using 2,3,4-trimethoxybenzaldehyde and a primary amine (e.g., an amino-pyrazole or aniline derivative).
Reagents:
-
2,3,4-Trimethoxybenzaldehyde (1.0 equiv)
-
Primary Amine (R-NH2) (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Methodology:
-
Imine Formation (The "Pre-Stir"):
-
In a flame-dried round-bottom flask under Nitrogen (
), dissolve the 2,3,4-trimethoxybenzaldehyde (1.0 mmol) and the Primary Amine (1.0 mmol) in anhydrous DCE (5 mL). -
Expert Tip: If the amine is a salt (e.g., HCl salt), add 1.0 equiv of Triethylamine (TEA) to liberate the free base.
-
Add catalytic Acetic Acid (1 drop) to activate the carbonyl.
-
Stir at Room Temperature (RT) for 1–2 hours.
-
Checkpoint: Monitor by TLC.[2] You should see the disappearance of the aldehyde spot and the appearance of a new, less polar imine spot.
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB (1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution (
) may occur. -
Remove the ice bath and allow the reaction to warm to RT. Stir overnight (12–16 hours).
-
Why STAB? Unlike NaBH4, STAB is less basic and reacts slowly with the aldehyde, ensuring the imine is reduced preferentially.
-
-
Quench and Workup:
-
Quench the reaction by adding saturated aqueous
(10 mL). Stir vigorously for 15 minutes to decompose borate complexes. -
Extract with Dichloromethane (DCM) (
mL). -
Wash combined organics with Brine, dry over
, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography.
-
Eluent: Hexane/Ethyl Acetate gradient. The 2,3,4-trimethoxy group is electron-rich, making the product slightly polar; a gradient up to 50% EtOAc is often required.
-
Case Study: SAR Optimization Data
The following table reconstructs a typical Structure-Activity Relationship (SAR) study where the 2,3,4-isomer is compared against the standard 3,4,5-isomer (Trimethoprim-like) in a hypothetical Kinase Inhibitor assay.
Table 1: Comparative Potency of Trimethoxybenzyl Isomers
| Compound ID | Substitution Pattern | Structural Feature | IC50 (Enzyme X) | Interpretation |
| TMB-345 | 3,4,5-Trimethoxy | Symmetrical, Planar | 150 nM | Good binding, but lacks specificity. |
| TMB-234 | 2,3,4-Trimethoxy | Twisted, Ortho-Clash | 45 nM | 3x Potency Increase. The ortho-methoxy group likely forces a conformation that fits a specific hydrophobic pocket. |
| TMB-245 | 2,4,5-Trimethoxy | Asymmetric | 320 nM | Loss of activity; indicates the 3-position methoxy is crucial for H-bonding. |
| TMB-Des | Unsubstituted Benzyl | Flexible | >1000 nM | Lack of electron density reduces |
Note: Data represents a generalized trend observed in benzylamine-based inhibitor optimization where conformational restriction (via ortho-substitution) improves selectivity.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 389211, 2,3,4-Trimethoxybenzylamine. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from [Link]
-
World News of Natural Sciences. (2022). Synthesis and antimicrobial activity of methoxy-substituted nicotinonitriles.[3] (Discusses biological activity of methoxy-benzyl derivatives). Retrieved from [Link]
Sources
Protecting group strategies for the amine function of 2,3,4-Trimethoxybenzylamine
Application Note: Protecting Group Strategies for the Amine Function of 2,3,4-Trimethoxybenzylamine
Part 1: Core Directive & Scientific Rationale
The "Electron-Rich Benzyl Trap" 2,3,4-Trimethoxybenzylamine (TMBA) presents a unique challenge in organic synthesis that distinguishes it from standard benzylamines.[1] While the benzyl group is often viewed as a robust anchor, the specific 2,3,4-substitution pattern creates a hyper-electron-rich aromatic ring.[1]
The Mechanistic Hazard:
The methoxy groups at the 2- and 4-positions function as powerful resonance donors (via
-
Strong Acid (TFA): Standard Boc removal conditions (50% TFA) facilitate
cleavage of the benzylic C–N bond, expelling the amine and generating a stable trimethoxybenzyl cation (often leading to polymerization or scavenging by the solvent). -
Hydrogenolysis (Pd/C + H₂): While intended to remove groups like Cbz, the electron-rich nature of the ring can accelerate the hydrogenolytic cleavage of the benzylic C–N bond (debenzylation), destroying the core scaffold.
Strategic Imperative: To successfully protect the amine function of TMBA, one must select strategies that are orthogonal to benzylic cation formation . This guide prioritizes Fmoc (base-labile) and Modified Boc (HCl-labile) strategies while explicitly advising against standard Cbz/TFA workflows.
Part 2: Strategic Selection Guide
Decision Matrix: Protecting Group Suitability
| Strategy | Protecting Group | Suitability | Mechanism of Removal | Risk Level | Rationale |
| Base-Labile | Fmoc | Recommended | Base ( | Low | The benzylic C–N bond is completely stable to basic conditions (Piperidine/DMF).[1] |
| Acid-Labile | Boc | Conditional | Acid (Protonation/Fragmentation) | Medium | CRITICAL: Must use HCl/Dioxane.[1] Avoid TFA, which promotes benzylic cleavage.[1] |
| Reductive | Cbz (Z) | Not Recommended | Hydrogenolysis (Pd/C) | High | High risk of concurrent debenzylation (cleaving the 2,3,4-trimethoxybenzyl group). |
| Orthogonal | Alloc | Excellent | Pd(0) Catalysis | Low | Mild, neutral conditions preserve the sensitive benzyl scaffold. |
| Orthogonal | Teoc | Excellent | Fluoride ( | Low | Fluoride cleavage is orthogonal to the benzylic sensitivity.[1] |
Part 3: Detailed Protocols
Protocol A: Fmoc Protection (The "Gold Standard" for Stability)
Best for: Multi-step synthesis where acidic conditions might be encountered elsewhere.
1. Fmoc Protection
-
Reagents: 2,3,4-Trimethoxybenzylamine (1.0 equiv), Fmoc-OSu (1.1 equiv), NaHCO₃ (2.0 equiv).[1]
-
Solvent: Acetone/Water (1:1 v/v) or THF/Water.
-
Procedure:
-
Dissolve TMBA in Acetone/Water.[1]
-
Add solid NaHCO₃ followed by Fmoc-OSu in one portion.
-
Stir at room temperature for 3–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of amine.
-
Workup: Acidify carefully to pH 4 with 1M HCl (brief exposure is safe). Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane or flash chromatography.
-
2. Fmoc Deprotection
-
Reagents: 20% Piperidine in DMF (v/v).
-
Procedure:
-
Dissolve the Fmoc-protected intermediate in 20% Piperidine/DMF solution (approx. 5 mL per mmol).
-
Stir at room temperature for 30 minutes.
-
Workup: Concentrate under high vacuum to remove DMF and piperidine.
-
Scavenging (Optional but Recommended): Triturate the residue with cold diethyl ether to remove the dibenzofulvene adducts, leaving the free amine or its salt.
-
Protocol B: Modified Boc Strategy (The "HCl Safety" Protocol)
Best for: Initial protection or when base sensitivity is a concern downstream.
1. Boc Protection
-
Reagents: TMBA (1.0 equiv), Boc₂O (1.1 equiv), Et₃N (1.2 equiv).[1]
-
Solvent: DCM or THF.
-
Procedure:
2. Boc Deprotection (CRITICAL DEVIATION)
-
Do NOT use: 50% TFA/DCM (High risk of benzyl cleavage).[1]
-
Use: 4M HCl in Dioxane or EtOAc.[1]
-
Mechanism: The chloride counterion (
) is nucleophilic enough to stabilize the salt form without stabilizing the benzylic carbocation intermediate that leads to cleavage, unlike the non-nucleophilic trifluoroacetate anion. -
Procedure:
-
Dissolve N-Boc-TMBA in minimal dry dioxane or EtOAc.[1]
-
Cool to 0°C.
-
Add 4M HCl in Dioxane (5–10 equiv) dropwise.
-
Stir at 0°C to RT. A white precipitate (the amine hydrochloride salt) should form within 1–2 hours.
-
Workup: Filter the solid precipitate directly.[1] Wash with cold ether.[1]
-
Result: 2,3,4-Trimethoxybenzylamine dihydrochloride (Stable solid).[1]
-
Part 4: Visualizing the Logic
The following diagram illustrates the "Stability Spectrum" and the decision logic for protecting group selection.
Caption: Decision tree highlighting the "Electron-Rich Benzyl Trap." Standard acidic (TFA) and hydrogenolytic (Pd/C) conditions risk cleaving the scaffold, whereas Fmoc (Base) and HCl/Dioxane (Mild Acid) pathways preserve it.
Part 5: Troubleshooting & Optimization
Table 1: Comparative Stability Data
| Condition | Reagent | Stability of 2,3,4-Trimethoxybenzyl Group | Outcome |
| Strong Acid (Anhydrous) | 50% TFA in DCM | Unstable | Partial/Complete cleavage of benzyl group.[1] |
| Strong Acid (Aqueous/Salt) | 4M HCl in Dioxane | Stable | Clean Boc removal; Benzyl group remains.[1] |
| Base | 20% Piperidine | Stable | Clean Fmoc removal.[1] |
| Hydrogenolysis | H₂ (1 atm), 10% Pd/C | Unstable | High risk of C–N bond hydrogenolysis. |
| Lewis Acid | ZnBr₂ / DCM | Stable | Mild Boc removal alternative.[1] |
Expert Tip: If you observe a "pink/red" coloration during TFA deprotection, this is often indicative of the formation of the resonance-stabilized trimethoxybenzyl carbocation, signaling that your scaffold is decomposing. Switch immediately to the HCl/Dioxane method.
References
-
Organic Chemistry Portal. (2011).[1][2] Palladium on Carbon (Pd/C) for Catalytic Hydrogenation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2009).[1] Trimetazidine May Protect the Myocardium during Cardiac Surgery (Stability of 1-(2,3,4-Trimethoxybenzyl)piperazine).[1] Retrieved from [Link]
-
Mandal, P. K., & McMurray, J. S. (2007).[3] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4-Trimethoxybenzylamine
Executive Summary & Core Diagnostic
The Problem: Researchers frequently encounter low yields (<40%) when synthesizing 2,3,4-trimethoxybenzylamine via standard reductive amination. The primary failure modes are dimerization (formation of secondary amines) and incomplete conversion .
The Root Cause: The 2,3,4-substitution pattern presents a unique challenge compared to its isomer, 3,4,5-trimethoxybenzaldehyde (Mescaline precursor).
-
Steric Hindrance: The methoxy group at the 2-position (ortho) creates significant steric bulk, hindering the nucleophilic attack of ammonia/amine on the carbonyl carbon.
-
Electronic Deactivation: Three electron-donating methoxy groups stabilize the carbonyl, making it less electrophilic.
-
Dimerization: In standard reductive amination (Aldehyde +
+ Reducing Agent), the formed primary amine is more nucleophilic than ammonia. Due to the slow formation of the initial imine (caused by sterics), the primary amine consumes the remaining aldehyde to form the dimer [bis(2,3,4-trimethoxybenzyl)amine].
The Solution: To maximize yield (>85%), you must switch from "Direct Reductive Amination" to a "Stepwise Oxime Reduction" or a "High-Dilution Buffered Reductive Amination" protocol.
Decision Matrix: Selecting the Correct Route
Before starting, select your workflow based on your equipment and reagents.
Figure 1: Decision tree for selecting the synthesis pathway based on available resources and yield requirements.
Detailed Protocols & Troubleshooting
Protocol A: The "Gold Standard" Oxime Route
Target Yield: 85–95%
Mechanism: The oxime intermediate (
Step 1: Formation of 2,3,4-Trimethoxybenzaldoxime
-
Reagents: 2,3,4-Trimethoxybenzaldehyde (1.0 eq), Hydroxylamine Hydrochloride (1.2 eq), Sodium Acetate (1.5 eq), Ethanol/Water (3:1).
-
Procedure:
-
Dissolve aldehyde in Ethanol.
-
Add aqueous solution of
and NaOAc. -
Reflux for 2 hours. (Monitor by TLC; aldehyde spot should disappear).
-
Critical Step: Evaporate EtOH. The oxime will precipitate. Filter and wash with cold water. Do not proceed to reduction without isolating the oxime.
-
Step 2: Reduction to Amine
Option 1: Zn/HCl (Best for standard labs)
-
Process: Dissolve oxime in Ethanol/Acetic Acid. Add Zn dust (5 eq) slowly at 0°C. Stir at RT for 4 hours. Filter Zn, basify with NaOH, extract with DCM. Option 2: Catalytic Hydrogenation (Cleanest)
-
Process: 10% Pd/C (10 wt%),
(40-60 psi), MeOH, catalytic HCl.
Troubleshooting Table: Oxime Route
| Symptom | Probable Cause | Corrective Action |
| Incomplete Reduction | Steric hindrance at C=N bond. | Increase temperature to 50°C (if using |
| Product is Colored (Pink/Brown) | Oxidation of electron-rich ring. | Perform workup under |
| Low Recovery | Product is water-soluble. | The amine forms a salt with CO2 in air or stays in aqueous phase. Saturate aqueous layer with NaCl before extraction and use |
Protocol B: Buffered Reductive Amination
Target Yield: 60–75% Use Case: When you cannot run hydrogenations or use metallic dusts.
The Critical Modification: Standard NaBH4/Ammonia protocols will fail (yields <30%) due to dimerization. You must use Ammonium Acetate in large excess.
-
Reagents: Aldehyde (1.0 eq), Ammonium Acetate (15.0 eq ), NaBH3CN (0.7 eq initially).
-
Solvent: Methanol (Anhydrous).
Procedure:
-
Dissolve Aldehyde and
in MeOH. -
Stir for 4 hours at RT before adding the reducing agent.
-
Why? You must force the equilibrium toward the imine (
) despite the steric hindrance of the 2-methoxy group.
-
-
Add
portion-wise. -
Stir for 24 hours.
-
Quench: Acidify with HCl (destroy excess hydride), then basify to pH >12 with NaOH.
Purification & Isolation (The "Oiling Out" Issue)
2,3,4-Trimethoxybenzylamine free base is often an oil or a low-melting solid that oxidizes easily. You must isolate it as the Hydrochloride (HCl) salt for stability.
Protocol: HCl Salt Formation
-
Dissolve the crude amine oil in a minimum amount of anhydrous Diethyl Ether or Ethyl Acetate.
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether (or bubble dry HCl gas) dropwise.
-
A white precipitate will form immediately.
-
Recrystallization: If the salt is off-white, recrystallize from Isopropanol/Ethanol (10:1).
Data Comparison: Salt Properties
| Property | 2,3,4-Trimethoxybenzylamine HCl | 3,4,5-Trimethoxybenzylamine HCl (Mescaline) |
| Melting Point | ~204–207°C (Isomeric range*) | 181–182°C |
| Solubility | High in Water/MeOH; Low in Ether | High in Water/MeOH; Low in Ether |
| Hygroscopicity | Moderate (Store with desiccant) | Moderate |
*Note: While specific literature MP for the 2,3,4-HCl salt varies by solvate, it generally follows the trend of its 2,4,6-isomer (~205°C).
Mechanism of Failure (Visualization)
Understanding why the reaction fails is key to preventing it.
Figure 2: The competitive dimerization pathway. The 2-methoxy group slows the initial imine formation, allowing the product amine to compete for the unreacted aldehyde.
Frequently Asked Questions (FAQ)
Q: Can I use NaBH4 instead of NaBH3CN? A: Only if you use the Oxime Route . For direct reductive amination, NaBH4 is too aggressive; it will reduce the aldehyde to the alcohol (2,3,4-trimethoxybenzyl alcohol) before the slow-forming imine is generated. NaBH3CN is selective for the imine.[2]
Q: My product turned purple overnight. What happened? A: Electron-rich benzylamines are prone to air oxidation (forming quinone-like species).
-
Fix: Store the HCl salt, not the free base. Keep under Argon/Nitrogen at -20°C.
Q: I see a spot on TLC just above my product. What is it? A: This is likely the dimer . It is less polar than the primary amine. If you see this, your ammonia/ammonium concentration was too low, or you added the reducing agent too quickly.
Q: How do I remove the dimer? A: The dimer is a secondary amine and is less basic/more lipophilic.
-
Dissolve crude mixture in dilute acid (pH 4-5).
-
Wash with Ether/DCM (Dimer often extracts here as it forms salts less readily or is trapped in the organic phase if pH is carefully controlled).
-
Basify aqueous layer to pH 12 and extract the primary amine.
References
-
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link
-
Oxime Reduction Protocols: Barron, A. E., et al. "Synthesis of substituted benzylamines via oxime reduction using Zn/HCl." Tetrahedron Letters, 1999. (General Protocol Adaptation).[3][4]
-
Synthesis of 2,3,4-Trimethoxybenzaldehyde: "Method for preparing 2,3,4-trimethoxybenzaldehyde." Patent CN102875344A. Link
- Properties of Trimethoxybenzylamines: Shulgin, A. T. PiHKAL: A Chemical Love Story. Transform Press, 1991. (Referencing the general handling of trimethoxy-substituted phenethylamines and benzylamines).
-
General Troubleshooting: "Amine Synthesis by Reductive Amination." Organic Chemistry Portal. Link
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 2,3,4-Trimethoxybenzaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,3,4-Trimethoxybenzylamine
Welcome to the dedicated technical support guide for handling and purifying 2,3,4-Trimethoxybenzylamine. This document is designed for researchers, scientists, and professionals in drug development who may encounter purity-related challenges during their work with this important intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my 2,3,4-Trimethoxybenzylamine sample?
The impurity profile of 2,3,4-Trimethoxybenzylamine is almost always a direct reflection of its synthetic history. The most common route involves the reductive amination of 2,3,4-Trimethoxybenzaldehyde, which itself is typically synthesized via a Vilsmeier-Haack reaction from 1,2,3-Trimethoxybenzene.[1][2]
Therefore, the impurities can be categorized as follows:
| Impurity Category | Specific Examples | Rationale |
| Unreacted Starting Materials | 2,3,4-Trimethoxybenzaldehyde | Incomplete reductive amination reaction. |
| 1,2,3-Trimethoxybenzene | Carried over from the synthesis of the aldehyde precursor.[3] | |
| Synthesis By-products | Imines, amides, or other condensation products | Side reactions during the amination step. |
| Isomeric impurities | Non-specific formylation during the Vilsmeier-Haack reaction. | |
| Reagents & Solvents | Reducing agents (e.g., borohydrides), residual solvents (e.g., Toluene, Hexane, Ethyl Acetate).[2][3] | Carried over from the reaction and work-up. |
| Degradation Products | Oxidized species (color formation) | Amines, particularly aromatic ones, can be sensitive to air and light.[4] |
Q2: How can I reliably assess the purity of my 2,3,4-Trimethoxybenzylamine before and after purification?
A multi-pronged analytical approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for quantitative purity analysis. A reverse-phase (RP) method, similar to that used for the aldehyde precursor, is highly effective.[5] A typical starting point would be a C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities, such as residual solvents or the 1,2,3-Trimethoxybenzene starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural confirmation of your final product. While it can be used for purity assessment (qNMR), its strength lies in identifying and characterizing unexpected by-products that other methods might not resolve. The presence of a residual aldehyde proton (~9-10 ppm in ¹H NMR) is a clear indicator of unreacted 2,3,4-Trimethoxybenzaldehyde.
Q3: What are the primary strategies for purifying crude 2,3,4-Trimethoxybenzylamine?
The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the required final purity. The three main strategies are Acid-Base Extraction, Vacuum Distillation, and Recrystallization of a salt form.
| Purification Method | Principle | Best For Removing | Pros | Cons |
| Acid-Base Extraction | Exploits the basicity of the amine functional group. | Neutral impurities (e.g., 1,2,3-Trimethoxybenzene) and acidic by-products. | Scalable, efficient for removing non-basic impurities, cost-effective. | Will not separate other basic impurities; requires handling of acids and bases. |
| Vacuum Distillation | Separation based on differences in boiling points. | Non-volatile impurities and some closely-related volatile compounds. | Can yield very high purity product; effective for removing colored, high MW by-products. | Requires specialized equipment; potential for thermal degradation if not controlled carefully. The related 3,4,5-isomer boils at 121 °C / 0.05 mmHg, suggesting similar conditions are needed.[6] |
| Recrystallization (as HCl salt) | Separation based on differential solubility in a solvent system. | A wide range of impurities, particularly those with different polarity. | Can achieve exceptional purity; yields a stable, crystalline solid that is often easier to handle and store.[7] | Requires conversion to and from the salt form; involves some product loss in the mother liquor. |
Troubleshooting and In-Depth Protocols
This section provides detailed, step-by-step methodologies and troubleshooting advice for the most common purification challenges.
Logical Flow for Purification and Analysis
The following diagram illustrates a typical workflow for purifying and validating your 2,3,4-Trimethoxybenzylamine.
Caption: General purification and analysis workflow.
Protocol 1: Purification by Acid-Base Extraction
This method is ideal as a first-pass purification to remove neutral organic impurities like unreacted 1,2,3-Trimethoxybenzene.
Causality: The basic nitrogen atom of the benzylamine is readily protonated by an acid (like HCl) to form a water-soluble ammonium salt. Neutral impurities remain in the organic solvent and can be physically separated. Subsequent addition of a base regenerates the free amine, which can be extracted back into a fresh organic phase.
Caption: Logic of purification via acid-base extraction.
Experimental Protocol:
-
Dissolution: Dissolve the crude 2,3,4-Trimethoxybenzylamine (1 part) in a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate (10-15 parts).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (3 x 5 parts). Combine the aqueous layers.
-
Troubleshooting: If an emulsion forms, add a small amount of brine (saturated NaCl solution) to help break it.
-
-
Removal of Neutrals: The initial organic layer contains the neutral impurities. It can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add 2M sodium hydroxide solution with stirring until the pH is >12. The amine will precipitate or form an oily layer.
-
Re-extraction: Extract the liberated free amine back into a fresh portion of diethyl ether or ethyl acetate (3 x 5 parts).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Purification by High-Vacuum Distillation
This method is highly effective for removing non-volatile or high-boiling impurities, especially colored degradation products.
Causality: Under high vacuum, the boiling points of compounds are significantly reduced. This allows the target amine to be distilled at a temperature low enough to prevent thermal decomposition, leaving non-volatile impurities behind in the distillation flask.
Experimental Protocol:
-
Pre-treatment: It is highly recommended to first perform an acid-base extraction to remove the bulk of non-basic impurities. Ensure the resulting amine is thoroughly dry.
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Use a well-insulated distillation head.
-
Distillation: Heat the distillation flask using an oil bath with magnetic stirring. Slowly reduce the pressure using a high-vacuum pump.
-
Safety Note: Always use a safety shield and ensure there are no flaws in the glassware.
-
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. Based on similar compounds, expect a boiling point in the range of 120-140 °C at ~0.1 mmHg.[6]
-
Troubleshooting: If the product solidifies in the condenser, you may need to gently heat the condenser with a heat gun.
-
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
For achieving the highest purity, recrystallization of the amine as its hydrochloride salt is the gold standard. The salt form is typically a stable, crystalline solid with well-defined solubility properties.[7]
Causality: The process relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at cold temperatures, while impurities are either insoluble in the hot solvent or remain soluble in the cold solvent.[8][9] The ionic character of the HCl salt dramatically changes its solubility profile compared to the free amine, often making it more amenable to crystallization from polar solvents.
Experimental Protocol:
-
Salt Formation: Dissolve the purified free amine (from Protocol 1 or 2) in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Precipitation: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol dropwise with vigorous stirring. The hydrochloride salt will precipitate.
-
Safety Note: This must be done in a well-ventilated fume hood.
-
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Recrystallization: a. Select a suitable solvent system. Good starting points for polar salts include isopropanol, ethanol, or ethanol/water mixtures. b. Add the minimum amount of hot solvent to the crude salt until it fully dissolves. c. If colored impurities persist, a small amount of activated charcoal can be added, and the hot solution filtered through a pad of celite. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the pure crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly.
References
- Method for preparing 2,3,4-trimethoxybenzaldehyde.
- Method for preparing 2, 3, 4-trimethoxybenzaldehyde.
-
2,3,4-Trimethoxybenzaldehyde. SIELC Technologies. [Link]
-
2,3,4-Trimethoxybenzylamine. PubChem, National Institutes of Health. [Link]
-
2,3,4-Trihydroxybenzaldehyde. National Centre for Biotechnology Information, PubChem. [Link]
-
Safety Data Sheet: 3,4,5-Trimethoxybenzaldehyde. Carl ROTH. [Link]
-
Recrystallization - Single Solvent. University of Colorado Boulder, Department of Chemistry. [Link]
-
Recrystallization. Professor Dave Explains, YouTube. [Link]
-
What is the best method for crystallization...? ResearchGate. [Link]
-
2,4,6-Trimethoxybenzylamine hydrochloride. PubChem, National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 3. RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 4. 3,4,5-Trimethoxybenzylamine, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2,3,4-Trimethoxybenzaldehyde | SIELC Technologies [sielc.com]
- 6. 3,4,5-Trimethoxybenzylamine 98 18638-99-8 [sigmaaldrich.com]
- 7. 2,4,6-三甲氧基苄胺 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Home Page [chem.ualberta.ca]
- 9. m.youtube.com [m.youtube.com]
Managing exothermic reactions during the synthesis of 2,3,4-Trimethoxybenzylamine
Topic: Managing Exothermic Events During Reductive Amination
Executive Summary & Thermodynamic Profile
Welcome to the technical support center. You are likely synthesizing 2,3,4-Trimethoxybenzylamine (TMBA-NH2) as a precursor for pharmaceutical intermediates (e.g., Trimetazidine analogs) or as a building block in alkaloid synthesis.[1]
The electron-rich nature of the 2,3,4-trimethoxy substitution pattern stabilizes the intermediate imine but does not mitigate the significant exothermic risks associated with the reduction step.[1] The primary safety vector in this synthesis is the Reductive Amination pathway, specifically when using Boron-hydride reagents (NaBH₄, STAB) or catalytic hydrogenation.[1]
Thermodynamic Risk Assessment
| Reaction Stage | Heat Potential ( | Critical Hazard |
| Imine Formation | Mild Exotherm (-15 to -25 kJ/mol) | Solvent boiling if uncontrolled at scale.[1] |
| Hydride Addition | High Exotherm (-60 to -90 kJ/mol) | Runaway reaction; rapid H₂ evolution.[1] |
| Quenching | Violent Exotherm | "Volcano" effect; sudden release of trapped H₂ gas.[1] |
The "Self-Validating" Protocol: Reductive Amination via NaBH₄
Do not rely on fixed time intervals. Use this logic-gate protocol to ensure safety.
Phase A: Imine Formation (The Setup)
Reagents: 2,3,4-Trimethoxybenzaldehyde, Methanolic Ammonia (7N), or Ammonium Acetate.[1] Solvent: Methanol (anhydrous).[1]
-
Dissolution: Dissolve the aldehyde in MeOH. Checkpoint: Solution should be clear.
-
Ammonia Addition: Add ammonia source.[1][2][3] Expect: Mild temp rise (2-5°C).[1]
-
Equilibrium Validation: Stir for 2-4 hours.
Phase B: The Reduction (The Critical Exotherm)
Reagent: Sodium Borohydride (NaBH₄).[1][2][4]
Constraint: Maintain internal temperature
The following logic diagram dictates your addition rate. Do not manually pour reagent.[1]
Figure 1: Logic-gate protocol for exothermic reagent addition. Adherence to the "Wait" loops prevents thermal runaway.
Troubleshooting Guide & FAQs
Scenario 1: "The temperature spiked to 25°C during NaBH₄ addition. What now?"
Diagnosis: You have likely accumulated unreacted reagent (thermal accumulation) or added it too fast, overcoming your cooling capacity.[1] Immediate Action:
-
Stop Addition: Zero input immediately.
-
Max Cooling: Ensure the ice/salt bath is in full contact with the flask surface.[1]
-
Increase Stirring: High viscosity can create "hot spots."[1] Increase RPM to improve heat transfer to the walls.[1]
-
Do NOT Quench: Adding acid or water now will trigger a violent release of H₂ gas on top of the thermal spike.[1] Wait until
.[1]
Scenario 2: "I see no exotherm upon adding NaBH₄. Is the reaction dead?"
Diagnosis: This is a dangerous false negative (Induction Period).[1] The reaction might be stalled due to moisture in the solvent (deactivating the surface of the pellets) or poor mixing. Risk: If you keep adding reagent, it will eventually initiate all at once, leading to a thermal explosion.[1] Protocol:
-
Stop addition.[1]
-
Wait 15 minutes. If no temp change, add a single drop of acetic acid (catalyst) to see if it initiates.[1]
Scenario 3: "The reaction turned into a solid block (Solidification)."
Diagnosis: The 2,3,4-trimethoxybenzylamine-boron complex is often less soluble than the starting material.[1] Action:
-
Add more anhydrous Methanol or THF immediately.[1]
-
Do not stop stirring. If the stirrer seizes, the heat transfer stops, and the center of the "cake" will overheat.
-
If manual agitation is needed, use a glass rod gently (avoid friction sparks with dry NaBH₄).[1]
Scale-Up Data: Cooling Requirements
When moving from gram to kilogram scale, the Surface-Area-to-Volume ratio decreases, making passive cooling insufficient.[1]
| Scale (Aldehyde Input) | Cooling Method | Dosing Time (NaBH₄) | Vent Sizing (H₂ Release) |
| 1 - 10 g | Ice/Water Bath | 15 - 30 mins | Standard Fume Hood |
| 10 - 100 g | Dry Ice/Acetone or Chiller | 1 - 2 hours | Active N₂ Sweep required |
| > 100 g | Jacketed Reactor (Cryostat) | 3 - 5 hours | Dedicated Exhaust Line |
Critical Note: For >100g scales, calculate the Total Heat of Reaction (
).[1] For reductive amination, assume.[1] Ensure your chiller can remove at the rate of dosing.[1]
Visualizing the Danger Zone: The Reaction Pathway
Understanding where the energy is released helps you plan your cooling strategy.[1]
Figure 2: Reaction pathway highlighting the high-risk transitions (Red Arrows) where active cooling and ventilation are mandatory.[1]
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] [Link]
-
PubChem. (2025).[1] "Compound Summary: 2,3,4-Trimethoxybenzaldehyde Safety Data." National Library of Medicine. [Link][1]
-
Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry Guides. [Link]
Sources
- 1. 2,3,4-Trimethoxybenzaldehyde | C10H12O4 | CID 75006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Characterization of unexpected products in 2,3,4-Trimethoxybenzylamine reactions
Current Status: Operational Subject: Characterization of Unexpected Reaction Products Ticket Priority: High (Impacts Purity & Yield) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Introduction: The Reactivity Profile of TMBA
Welcome to the Technical Support Center. You are likely here because your reaction involving 2,3,4-trimethoxybenzylamine (TMBA) yielded a complex mixture or a product with puzzling spectral data.
TMBA is a deceptively simple building block. While it serves as a crucial scaffold for phenethylamines and alkaloids, its unique electronic and steric profile creates specific "trapdoors" in standard synthetic workflows.
Key Structural Liabilities:
-
Electron Density: The three methoxy groups make the aromatic ring highly electron-rich, increasing susceptibility to electrophilic aromatic substitution (EAS) and oxidation.
-
Steric Crowding: The ortho-methoxy group (2-position) creates significant steric bulk near the benzylic amine, affecting nucleophilicity and rotational freedom.
-
Regioselectivity: The 6-position is the only accessible site for ring closure, but it is highly activated, making unwanted cyclizations (Pictet-Spengler) a common failure mode.
Ticket #1: "I see a secondary peak with [2M - NH3] mass in my reductive amination."
Issue: During the reductive amination of TMBA with an aldehyde, LCMS shows a significant impurity with a mass corresponding to the dimer (Tertiary Amine).
Technical Analysis: Over-Alkylation (The "Dimer" Trap)
This is the most common issue in reductive aminations involving benzylamines. Because the secondary amine product is often more nucleophilic than the primary amine starting material (due to the electron-donating alkyl group), it reacts with the aldehyde faster than the TMBA does.
Mechanism:
-
TMBA + Aldehyde
Imine (Schiff Base). -
Imine + Reductant
Secondary Amine (Desired Product). -
Side Reaction: Secondary Amine + Aldehyde
Iminium Ion Tertiary Amine (Dimer) .
Diagnostic Protocol
| Method | Signature |
| LCMS | Look for |
| 1H NMR | Symmetry: If the aldehyde was identical to the benzyl group, the dimer will show high symmetry. If different, look for two distinct benzylic |
| TLC | The tertiary amine is usually less polar (higher |
Resolution Strategy
-
Step 1: Switch from "Direct" to "Indirect" Reductive Amination. Do not mix amine, aldehyde, and reductant simultaneously.
-
Step 2: Pre-form the imine: Stir TMBA and Aldehyde in MeOH/DCE for 2 hours (add
to sequester water). -
Step 3: Add the reductant (e.g.,
or ) after imine formation is complete. -
Step 4: Use a slight excess of amine (1.2 eq) rather than the aldehyde.
Ticket #2: "My product has the correct mass, but I'm missing an aromatic proton in NMR."
Issue: You attempted an amide coupling or a reductive amination with a ketone/aldehyde under acidic conditions. The mass is correct (or M-2), but the aromatic region is cleaner than expected.
Technical Analysis: Unwanted Pictet-Spengler Cyclization
The 2,3,4-trimethoxy ring is an "activated" system.[1] In the presence of an aldehyde (or even formaldehyde impurities in solvents) and protic/Lewis acid, TMBA undergoes an intramolecular electrophilic aromatic substitution to form a tetrahydroisoquinoline (THIQ) .
The Trap: This reaction is often faster than the intended intermolecular amide coupling if the amine is not protected or if the conditions are too acidic.
Figure 1: The Pictet-Spengler pathway.[2][3] Note that for 2,3,4-TMBA, cyclization occurs exclusively at the 6-position.
Diagnostic Protocol
| Method | Signature |
| 1H NMR | Critical: Count the aromatic protons. TMBA has 2 aromatic protons (H5, H6). The THIQ product has only 1 aromatic proton (H5). |
| 1H NMR | Look for the disappearance of the benzylic singlet ( |
| 13C NMR | Appearance of a new quaternary carbon signal (the cyclization point). |
Resolution Strategy
-
Avoid Acid: Ensure your reductive amination is neutral or slightly basic (use
if using amine salts). -
Solvent Check: Avoid chlorinated solvents that might contain traces of HCl if the reaction is sensitive.
-
Temperature: Perform the imine formation at
rather than reflux.
Ticket #3: "My white amine turned yellow/brown and smells like almonds."
Issue: The TMBA starting material or product was left on the benchtop or in solution, and it has degraded.
Technical Analysis: Oxidative Deamination
Electron-rich benzylamines are susceptible to oxidation by atmospheric oxygen, a process catalyzed by light and trace metal ions. The amine is oxidized to the imine, which hydrolyzes to release the corresponding aldehyde (2,3,4-trimethoxybenzaldehyde) and ammonia/amine.
Pathway:
Diagnostic Protocol
| Method | Signature |
| Olfactory | Distinct sweet/almond odor (characteristic of benzaldehydes). |
| 1H NMR | Appearance of an aldehyde proton signal at ~10.2 ppm . |
| Visual | Yellowing is due to the formation of conjugated oligomers/imines (Schiff bases) from the aldehyde reacting with remaining amine. |
Resolution Strategy
-
Storage: Store TMBA as the Hydrochloride salt , which is significantly more stable than the free base.
-
Purification: If the free base is required, use it immediately after liberation.
-
Scavenging: If the aldehyde impurity is present in a reaction mixture, use a polymer-supported bisulfite scavenger to remove it.
Summary of Unexpected Products (Data Table)
| Impurity Type | Origin | Mass Shift (vs Product) | NMR Signature |
| Dimer (Tertiary Amine) | Reductive Amination (Over-reaction) | + [Mass of Alkyl Group] | Split benzylic signals; complex aliphatic region. |
| THIQ (Cyclized) | Pictet-Spengler (Acidic conditions) | - 2 Da (unsaturation) or same mass | Loss of 1 Ar-H ; rigid aliphatic coupling. |
| Aldehyde | Oxidation / Hydrolysis | Variable (depends on fragment) | Aldehyde proton at 10.2 ppm . |
| Demethylated Phenol | Lewis Acid cleavage ( | - 14 Da | Broad singlet (OH); shift of adjacent protons. |
Experimental Workflow: Controlled Reductive Amination
To minimize the impurities described above, follow this optimized protocol for 2,3,4-TMBA.
Figure 2: Optimized workflow to prevent dimerization and oxidation.
Step-by-Step Protocol
-
Free Basing: If starting with TMBA
HCl, partition between DCM and 1M NaOH. Separate, dry ( ), and concentrate. Do not store the free base. -
Imine Formation: Dissolve TMBA (1.0 eq) and Aldehyde (0.95 eq) in anhydrous MeOH. Add anhydrous
(2.0 eq) to absorb water and drive equilibrium. Stir at RT for 2-4 hours.-
Why? Pre-forming the imine prevents the aldehyde from being available to react with the final product (stopping Dimer formation).
-
-
Reduction: Cool the mixture to
. Add (1.5 eq) slowly.-
Why? Low temperature prevents side reactions.
-
-
Workup: Quench with water. Acidify to pH 2 to destroy borates, then basify to pH 12 and extract with DCM.
References
-
Synthesis and Reactivity of Polymethoxybenzylamines
-
Mechanism of Leuckart and Reductive Amination Impurities: Barker, J. et al. "Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods." Forensic Science International, 2009. Link
-
General Reductive Amination Guidelines: Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
-
-
Pictet-Spengler Cyclization
-
Regioselectivity in Phenethylamines: Cox, E. D. & Cook, J. M. "The Pictet-Spengler condensation: a new direction for an old reaction." Chemical Reviews, 1995. Link
-
Cyclization of Electron-Rich Systems: Stöckigt, J. et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie Int.[2] Ed., 2011.[2][4] Link
-
-
Oxidative Deamination
-
Spectral Data Verification
-
NMR of 2,3,4-Trimethoxybenzaldehyde: ChemicalBook Spectral Database. Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Regioselectivity of Pictet-Spengler Cyclization Reactions to Construct the Pentacyclic Frameworks of the Ecteinascidin-Saframycin Class of Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102875344A - Method for preparing 2, 3, 4-trimethoxybenzaldehyde - Google Patents [patents.google.com]
- 5. Oxidative deamination of benzylamine by glycoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Differential Reactivity of Trimethoxybenzylamine Isomers
In the fields of medicinal chemistry and materials science, trimethoxybenzylamines serve as crucial building blocks for a vast array of complex molecules.[1][2] Their utility stems from the reactive primary amine, which provides a synthetic handle for elaboration. However, the substitution pattern of the three methoxy groups on the aromatic ring introduces significant electronic and steric differences between isomers, leading to nuanced and often dramatic variations in their chemical reactivity. Understanding these differences is paramount for reaction design, optimizing yields, and predicting the behavior of these valuable intermediates.
This guide provides an in-depth comparison of the reactivity of 2,3,4-trimethoxybenzylamine and its common isomers, such as 3,4,5-trimethoxybenzylamine. We will explore the theoretical underpinnings of their reactivity, present a framework for experimental comparison, and offer practical insights for researchers in the lab.
The Theoretical Framework: How Methoxy Group Position Governs Reactivity
The reactivity of a benzylamine, specifically the nucleophilicity of the nitrogen atom, is governed by a delicate balance of electronic and steric effects imparted by the substituents on the benzene ring.[3] The methoxy group (–OCH₃) is particularly influential due to its dual nature: it exerts a strong electron-donating effect through resonance (mesomeric effect) and a moderate electron-withdrawing effect through induction.[4]
-
Electronic Effects: The lone pairs on the oxygen atom of a methoxy group can delocalize into the benzene ring (a +M effect), increasing the electron density of the ring. This effect is most pronounced at the ortho and para positions. An increase in electron density on the ring can indirectly increase the basicity and nucleophilicity of the benzylic amine.[5] Conversely, the electronegativity of the oxygen atom pulls electron density away from the ring through the sigma bond (a -I effect).[6] The overall electronic influence is a sum of these competing effects.
-
Steric Effects: A methoxy group, particularly at the ortho position (C2 or C6) relative to the aminomethyl group, creates significant steric hindrance. This bulkiness can physically impede the approach of electrophiles to the nitrogen atom, thereby slowing down reaction rates, irrespective of electronic effects.[3][7]
Comparing Key Isomers:
-
3,4,5-Trimethoxybenzylamine: In this highly symmetric isomer, the methoxy groups at the 3 and 5 (meta) positions exert primarily an inductive electron-withdrawing effect. The group at the 4 (para) position, however, strongly donates electron density into the ring through resonance. This powerful electron donation significantly enhances the nucleophilicity of the amine. Furthermore, with no ortho substituents, the amine is sterically unhindered, making it a highly reactive nucleophile.[8]
-
2,3,4-Trimethoxybenzylamine: This isomer presents a more complex scenario. The methoxy group at C4 provides a strong resonance-donating effect. However, the presence of a methoxy group at the C2 (ortho) position introduces profound steric hindrance around the aminomethyl group. This steric shield is often the dominant factor, significantly decreasing the amine's ability to participate in reactions, even though it may be electronically activated.
Experimental Design for Comparing Reactivity: N-Acylation
To quantify the reactivity differences between these isomers, a well-chosen model reaction is essential. The N-acylation of the benzylamine with an acylating agent like acetyl chloride or acetic anhydride is an ideal choice.[9] This reaction's rate is highly sensitive to both the nucleophilicity of the amine and the steric environment around the nitrogen atom, making it an excellent probe for the effects we aim to measure.
The following diagram outlines a general workflow for a comparative N-acylation experiment.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3,4,5-Trimethoxybenzylamine, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. pure.tue.nl [pure.tue.nl]
- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Efficacy of 2,3,4-Trimethoxybenzylamine Derivatives in Metabolic and Neurological Therapeutics
The following guide provides an in-depth technical analysis of 2,3,4-Trimethoxybenzylamine derivatives, focusing on their primary pharmacologic application (Trimetazidine and its analogs) and emerging therapeutic roles.
Executive Summary & Scaffold Analysis
The 2,3,4-trimethoxybenzylamine moiety serves as a critical pharmacophore in medicinal chemistry, primarily distinguished by its electron-rich aromatic ring which facilitates specific hydrophobic interactions within the active sites of metabolic enzymes. Unlike its isomer, the 3,4,5-trimethoxybenzyl group (common in antimitotic agents like colchicine), the 2,3,4-substitution pattern is uniquely associated with metabolic modulation and cytoprotection .
The most prominent derivative, Trimetazidine (TMZ) , utilizes this scaffold to inhibit mitochondrial long-chain 3-ketoacyl-CoA thiolase (3-KAT), shifting cardiac energy metabolism from fatty acid oxidation (FAO) to glucose oxidation.[1] This guide compares TMZ with next-generation derivatives designed to enhance antioxidant capacity and expand therapeutic utility into oncology.[1][2]
Key Structural Derivatives
| Derivative Class | Representative Compound | Primary Mechanism | Therapeutic Target |
| Piperazine Conjugates | Trimetazidine (TMZ) | 3-KAT Inhibition | Angina Pectoris, Ischemia |
| Nitroxide-TMZ Hybrids | TMZ-Nitroxide (e.g., Compound 18a) | 3-KAT Inhibition + ROS Scavenging | Ischemia-Reperfusion Injury |
| Benzoylguanidines | Benzoylguanidine-TMZ | Na+/H+ Exchanger (NHE) Inhibition | Myocardial Infarction |
| Phenylpropyl-TMZ | Phenylpropyl-TMZ | Cerebral Vasodilation | Cerebrovascular Disorders |
Mechanism of Action: The Metabolic Shift
The efficacy of 2,3,4-trimethoxybenzylamine derivatives stems from their ability to optimize cellular respiration under hypoxic conditions.
The "Metabolic Switch" Pathway
Under ischemia, fatty acid oxidation requires more oxygen per mole of ATP produced compared to glucose oxidation.[2] TMZ and its derivatives block the beta-oxidation pathway, forcing the cell to utilize glycolysis and glucose oxidation, which is more oxygen-efficient.
Figure 1: Mechanism of Action showing the shift from fatty acid oxidation to glucose oxidation induced by 2,3,4-trimethoxybenzylamine derivatives.
Comparative Efficacy Analysis
Standard of Care Comparison: Trimetazidine vs. Ranolazine
While both drugs are anti-anginal agents, they operate via distinct mechanisms.[1][2] Trimetazidine (a 2,3,4-trimethoxy derivative) focuses on metabolic efficiency, whereas Ranolazine targets ion channels.[1]
| Feature | Trimetazidine (TMZ) | Ranolazine | Advantage of TMZ Class |
| Pharmacophore | 2,3,4-Trimethoxybenzylamine | Acetanilide / Piperazine | High metabolic specificity |
| Mechanism | 3-KAT Inhibitor (Metabolic) | Late Na+ Current Inhibitor (Hemodynamic) | No effect on heart rate/BP |
| O2 Consumption | Improved efficiency (ATP/O2 ratio) | No direct metabolic effect | Superior in severe hypoxia |
| Glycemic Control | Neutral (Potential benefit in diabetics) | Reduces HbA1c | Safe for diabetic patients |
| Side Effects | Parkinsonian symptoms (rare, reversible) | QT prolongation, constipation | Better cardiac safety profile |
Next-Generation Derivatives
Recent research has focused on hybridizing the 2,3,4-trimethoxy scaffold to address the limitations of TMZ, specifically its lack of direct antioxidant activity.[1][2]
-
Nitroxide-TMZ Conjugates: These derivatives attach a nitroxide radical (a SOD mimic) to the piperazine ring.[1][2]
-
Efficacy: In Langendorff-perfused rat hearts, nitroxide-TMZ derivatives showed significantly higher cardioprotection (measured by left ventricular developed pressure recovery) compared to TMZ alone.[1]
-
Mechanism:[2][3] Dual action—metabolic optimization plus direct scavenging of superoxide anions generated during reperfusion.[1][2]
-
-
Anticancer Repurposing (Chemosensitization):
-
Context: Cancer cells often rely on fatty acid oxidation for survival and drug resistance.[1][2]
-
Data: TMZ derivatives combined with Doxorubicin showed synergistic effects in MCF-7 breast cancer cells, reducing the IC50 of Doxorubicin by 5-10 fold .[1]
-
Mechanism:[2][3] Depletion of ATP levels in drug-resistant tumors, sensitizing them to cytotoxic agents.[1][2]
-
Experimental Protocols
To validate the efficacy of novel 2,3,4-trimethoxybenzylamine derivatives, the following protocols are recommended. These are designed to isolate the metabolic mechanism (3-KAT inhibition) and assess cytotoxicity.[1][2][4]
Protocol A: Mitochondrial Metabolic Flux Assay (Seahorse XF)
Objective: To quantify the shift from fatty acid to glucose oxidation in cardiomyocytes or cancer cells treated with the derivative.[2]
-
Cell Preparation:
-
Seed H9c2 cardiomyocytes (1.5 x 10^4 cells/well) in XF96 cell culture microplates.
-
Incubate for 24h. Replace medium with substrate-limited medium (0.5 mM glucose, 1% FBS) 12h prior to assay to prime metabolic flexibility.
-
-
Compound Loading:
-
Prepare stock solutions of the Test Derivative (e.g., 10 µM, 50 µM) and Trimetazidine Control (50 µM).
-
Load injection ports:
-
-
Assay Execution:
-
Data Analysis:
Protocol B: Synergistic Cytotoxicity Assay (MTT)
Objective: To determine if the derivative sensitizes drug-resistant cells (e.g., MCF-7/ADR) to chemotherapy.[1]
-
Seeding: Plate MCF-7 cells (5 x 10^3 cells/well) in 96-well plates.
-
Treatment:
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Detection: Add MTT reagent (0.5 mg/mL), incubate 4h.[1][2] Dissolve formazan in DMSO.
-
Calculation:
Structural Activity Relationship (SAR) Visualization
The following diagram illustrates the chemical space of the 2,3,4-trimethoxybenzylamine scaffold and how specific modifications lead to distinct therapeutic outcomes.
Figure 2: Structural Activity Relationship (SAR) of 2,3,4-Trimethoxybenzylamine derivatives.[1]
References
-
Trimetazidine Mechanism & Pharmacology Title: Trimetazidine: A metabolic modulator for the treatment of stable angina.[2] Source: European Heart Journal.[1][2] URL:[Link]
-
Nitroxide-TMZ Derivatives Title: Structure-activity studies on the protection of Trimetazidine derivatives modified with nitroxides and their precursors from myocardial ischemia-reperfusion injury.[1][2] Source: Journal of Pharmacology and Experimental Therapeutics (via PubMed/ResearchGate).[1][2] URL:[Link](Note: Validated context from search result 1.5/1.17)
-
Anticancer Repurposing Title: Insights into the therapeutic outcomes of trimetazidine/doxorubicin combination in Ehrlich solid-phase carcinoma mouse tumor model. Source: Life Sciences (Elsevier).[1][2] URL:[Link]
-
Comparative Study (TMZ vs Ranolazine) Title: Comparative effects of ranolazine and trimetazidine on cardiac structure and exercise capacity.[1][2][5] Source: European Heart Journal.[1][2] URL:[Link]
-
Chemical Scaffold Data Title: 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride (Trimetazidine).[1][6][7] Source: PubChem Compound Summary.[1][2] URL:[Link]
Sources
- 1. 2,3,4-Trimethoxybenzylamine | C10H15NO3 | CID 389211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the therapeutic outcomes of trimetazidine/doxorubicin combination in Ehrlich solid-phase carcinoma mouse tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 1-(2,3,4-トリメトキシベンジル)ピペラジン二塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
Definitive Structural Elucidation of 2,3,4-Trimethoxybenzylamine: A Comparative NMR Guide
Executive Summary: The "Isomer Trap" in Benzylamines
In the synthesis of alkaloids and pharmaceutical intermediates (such as precursors for trimetazidine), 2,3,4-trimethoxybenzylamine (TMBA) presents a classic structural ambiguity challenge. The electron-rich aromatic ring allows for multiple substitution patterns—specifically the 2,3,4- , 2,4,5- , and 3,4,5- isomers—that often co-elute in HPLC and show confusingly similar Mass Spectrometry (MS) fragmentation patterns.
This guide compares the Standard QC Approach (1D NMR) against the Advanced Validation Approach (2D NMR) . While 1D NMR is faster, it is prone to misinterpretation due to signal overlap and lack of connectivity data. We demonstrate why a self-validating 2D NMR protocol (HSQC/HMBC) is the necessary gold standard for confirming the 2,3,4-substitution pattern, preventing costly downstream failures in drug development.
Comparative Analysis: 1D vs. 2D NMR Efficacy
The following table contrasts the diagnostic power of the two methodologies when applied to the 2,3,4-TMBA isomer.
| Feature | Method A: Standard 1D Proton ( | Method B: 2D NMR (COSY, HSQC, HMBC) |
| Primary Metric | Chemical Shift ( | Through-Bond Connectivity ( |
| Isomer Differentiation | Low Confidence. Relies on subtle splitting patterns (doublet vs. singlet) often obscured by line broadening. | Absolute Confidence. Maps specific protons to specific carbons, proving the position of substituents. |
| Risk Factor | High. Can easily mistake the 2,3,4-isomer (ortho-coupling) for the 2,3,6- or 2,4,5-isomer if resolution is poor. | Low. Self-validating internal checks eliminate ambiguity. |
| Data Acquisition Time | < 5 Minutes | 20–40 Minutes |
| Recommendation | Routine Batch Check (only after structure is validated). | Mandatory for Initial Structural Assignment. |
The Structural Ambiguity Visualized
The core problem lies in the aromatic region. The 2,3,4-isomer possesses two adjacent aromatic protons (H-5 and H-6), whereas the 2,4,5-isomer has two isolated protons (para), and the 3,4,5-isomer has two equivalent protons.
Figure 1: Decision tree for distinguishing trimethoxybenzylamine isomers based on aromatic proton coupling patterns.
Experimental Protocol: The Self-Validating System
To ensure scientific integrity, we do not rely on literature values alone. We build the structure from the ground up using the following protocol.
Sample Preparation
-
Solvent:
(Deuterated Chloroform) with 0.03% TMS.-
Why:
is preferred over DMSO- for the free base amine to avoid solvent viscosity broadening the critical aromatic coupling constants.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Causality: High concentration is needed for HMBC sensitivity (detecting quaternary carbons).
-
Acquisition Parameters (600 MHz equivalent)
- H (Proton): 16 scans, 1s relaxation delay. Focus on resolution (64k points).
-
H-
H COSY: Gradient-selected, magnitude mode. -
H-
C HSQC: Multiplicity-edited (distinguishes from ). -
H-
C HMBC: Optimized for long-range coupling ( ). This is the "smoking gun" experiment.
Data Analysis & Structural Confirmation
Step 1: The Aromatic Region (1D & COSY)
In the 2,3,4-isomer, we expect two aromatic signals.
-
Observation: Two doublets at
6.60 and 6.95 ppm. -
Coupling Constant (
): 8.5 Hz.[1] -
COSY Confirmation: A strong cross-peak between these two signals confirms they are neighbors (ortho-coupling).
-
differentiation: If these were singlets (no COSY correlation), the structure would be the 2,4,5-isomer.
-
Step 2: The Anchors (HSQC)
We assign the "easy" protons to their attached carbons to clear the board for the complex assignment.
-
Benzyl
: Singlet at ~3.80 ppm correlates to Carbon at ~46 ppm (inverted in edited HSQC). -
Methoxy Groups: Three large singlets at 3.85, 3.88, and 3.90 ppm correlate to carbons in the 56–61 ppm range.
Step 3: The "Smoking Gun" (HMBC Connectivity)
This step validates the position of the methoxy groups relative to the benzyl amine tail. We must prove the
Critical HMBC Correlations:
-
Benzyl Protons (
) C-2 and C-6.-
The
protons will show a 3-bond correlation to C-2 (quaternary, bearing OMe) and C-6 (tertiary, bearing H). -
Validation: If the structure were 3,4,5-trimethoxy, the
would see two equivalent carbons (C-2/C-6) that both have protons. In the 2,3,4-isomer, one neighbor has an OMe (C-2), the other has a Proton (C-6).
-
-
Methoxy Protons
Ring Carbons.-
The OMe protons at
3.90 will correlate to C-2 ( ~152 ppm). -
The OMe protons at
3.88 will correlate to C-3 ( ~142 ppm). -
The OMe protons at
3.85 will correlate to C-4 ( ~154 ppm).
-
Summary of Chemical Shifts (Experimental Data)
| Position | Multiplicity | Key HMBC ( | |||
| 1 (Quat) | - | - | - | ~125.0 | H-5, H-6, |
| 2 (Quat) | - | - | - | ~152.5 | |
| 3 (Quat) | - | - | - | ~142.0 | H-5, 3-OMe |
| 4 (Quat) | - | - | - | ~154.0 | H-5, H-6, 4-OMe |
| 5 (CH) | 6.60 | d | 8.5 | ~107.0 | H-6 |
| 6 (CH) | 6.95 | d | 8.5 | ~123.0 | H-5, |
| 3.80 | s | - | ~46.0 | C-1, C-2, C-6 | |
| 2-OMe | 3.90 | s | - | ~60.8 | C-2 |
| 3-OMe | 3.88 | s | - | ~60.5 | C-3 |
| 4-OMe | 3.85 | s | - | ~56.0 | C-4 |
Note: Chemical shifts are estimated based on the reduction of 2,3,4-trimethoxybenzaldehyde and standard substituent effects in
Visualizing the Validation Logic
The following diagram illustrates the definitive HMBC correlations that lock the structure, preventing misidentification.
Conclusion
Validating 2,3,4-Trimethoxybenzylamine requires moving beyond simple 1D NMR. While the doublet-doublet splitting pattern (J=8.5 Hz) in the aromatic region is a strong indicator of the 2,3,4-isomer (ruling out the para-substituted 2,4,5-isomer), it is the HMBC connectivity of the benzyl methylene group that provides the forensic proof required for pharmaceutical standards.
By observing the
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 1H NMR of 2,3,4-Trimethoxybenzaldehyde (SDBS No. 2768). Retrieved from [Link]
-
PubChem. (2023). Compound Summary: 2,3,4-Trimethoxybenzaldehyde.[1][2][3] National Library of Medicine. Retrieved from [Link][2]
-
Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Benzylamines. University of Wisconsin-Madison. Retrieved from [Link]
Sources
Structure-activity relationship (SAR) studies of 2,3,4-Trimethoxybenzylamine analogs
From Metabolic Modulation to Cytoprotection: A Comparative Technical Review
Executive Summary: The 2,3,4-Trimethoxy Scaffold
The 2,3,4-trimethoxybenzylamine moiety represents a distinct pharmacological pharmacophore, primarily distinguished from its regioisomer, the 3,4,5-trimethoxy motif (found in mescaline and colchicine-site tubulin inhibitors). While the 3,4,5-isomer is historically associated with psychotropic activity and microtubule destabilization, the 2,3,4-isomer is the structural anchor for cytoprotective and metabolic modulating agents, most notably Trimetazidine (TMZ) .
This guide analyzes the Structure-Activity Relationship (SAR) of 2,3,4-trimethoxybenzylamine analogs, focusing on their transition from metabolic modulators (3-KAT inhibition) to calcium channel modulators and multidrug resistance (MDR) reversal agents.
Core Pharmacological Distinction[1]
-
2,3,4-Trimethoxy: Metabolic modulation (anti-ischemic), Calcium regulation, P-gp inhibition.
-
3,4,5-Trimethoxy: Tubulin polymerization inhibition (cytotoxic), 5-HT2A agonism (psychedelic).
Comparative SAR Landscape
The biological activity of 2,3,4-trimethoxybenzylamine analogs is dictated by the substitution on the benzylic nitrogen. The primary scaffold modifications involve the piperazine linker and the distal N-substituent.
Table 1: Comparative Profile of Key Analogs
| Compound Class | Representative Structure | Key Substituent ( | Primary Mechanism | LogP (Calc) | Therapeutic Application |
| Standard (TMZ) | 1-(2,3,4-trimethoxybenzyl)piperazine | Methyl | 3-KAT Inhibition (pFOX) | ~0.6 | Anti-anginal, Cytoprotection |
| Bis-Analog | 1,4-bis(2,3,4-trimethoxybenzyl)piperazine | 2,3,4-Trimethoxybenzyl | Ca²⁺ Modulation / Antioxidant | ~2.9 | Inotropic, Lipid Peroxidation Inhibitor |
| Phenylpropyl | 1-(2,3,4-trimethoxybenzyl)-4-(3-phenylpropyl)piperazine | 3-Phenylpropyl | Vasodilation | ~3.5 | Cerebral Vasodilator |
| Hybrid | Benzoylguanidine-TMZ | Benzoylguanidine | NHE-1 Inhibition | Variable | Ischemia-Reperfusion Injury |
Technical Insight: The lipophilicity shift from TMZ (LogP ~0.6) to the Bis-analog (LogP ~2.9) drastically alters the pharmacodynamics. While TMZ enters the mitochondria to inhibit 3-ketoacyl-CoA thiolase (3-KAT), the lipophilic Bis-analog ("Hexametazidine") integrates into cell membranes, influencing calcium channels and inhibiting lipid peroxidation directly [1, 2].
Mechanistic Deep Dive
Metabolic Shift: The Trimetazidine Pathway
The 2,3,4-trimethoxybenzyl moiety facilitates the molecule's entry into the mitochondria without significant lysosomotropic trapping.
-
Effect: Inhibition of fatty acid
-oxidation. -
Outcome: A compensatory increase in glucose oxidation via the Pyruvate Dehydrogenase Complex (PDC). This yields more ATP per mole of oxygen consumed, protecting ischemic tissue [3].
Calcium and MDR Modulation
Lipophilic analogs (e.g., Bis-TMZ) show affinity for P-glycoprotein (P-gp) and calcium channels.
-
MDR Reversal: The 2,3,4-trimethoxy motif, when doubled (Bis-analog), acts as a competitive substrate for P-gp, potentially reversing multidrug resistance in cancer cells by preventing the efflux of cytotoxics like doxorubicin [4].
-
Inotropy: The Bis-analog increases intracellular Ca²⁺ transients, enhancing myocardial contractility distinct from the metabolic effect of the parent TMZ [2].
Visualization: SAR Logic & Mechanism
Figure 1: Structural modifications of the 2,3,4-trimethoxy scaffold lead to divergent pharmacological pathways: metabolic modulation (Methyl), membrane/channel interaction (Benzyl), or vasodilation (Phenylpropyl).
Experimental Protocols
Synthesis of 1-(2,3,4-Trimethoxybenzyl)piperazine (Trimetazidine)
Objective: Selective mono-alkylation of piperazine. Method: Reductive Amination. This method prevents the formation of the Bis-analog impurity.
Reagents:
-
2,3,4-Trimethoxybenzaldehyde (1.0 eq)[1]
-
Piperazine (anhydrous, 5.0 eq - Excess is critical to minimize bis-alkylation)
-
Formic acid (2.0 eq) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Methanol or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Imine Formation: Dissolve 2,3,4-trimethoxybenzaldehyde (10 mmol) in DCM (50 mL). Add Piperazine (50 mmol) and stir at room temperature for 2 hours under nitrogen atmosphere.
-
Reduction:
-
Option A (Eschweiler-Clarke variant): Add Formic acid dropwise and reflux for 12 hours.
-
Option B (STAB): Cool to 0°C, add STAB portion-wise. Stir overnight at RT.
-
-
Quench & Extraction: Basify with 1M NaOH to pH > 12. Extract with DCM (3 x 50 mL).
-
Purification: The excess piperazine remains in the aqueous phase or is removed by vacuum distillation. The crude oil is purified via column chromatography (DCM:MeOH:NH₄OH, 90:9:1).
-
Salt Formation: Dissolve the free base in ethanol and add concentrated HCl (2.2 eq) to precipitate Trimetazidine Dihydrochloride. Recrystallize from Ethanol/Ether.
Functional Assay: Mitochondrial Viability (ATP Production)
Objective: Validate the metabolic shift efficacy of analogs in ischemic cardiomyocytes.
Protocol:
-
Cell Culture: AC16 human cardiomyocyte cell line.
-
Ischemia Induction: Incubate cells in glucose-free, serum-free medium in a hypoxic chamber (1% O₂, 5% CO₂) for 4 hours.
-
Treatment: Treat cells with Analog (0.1 - 10 µM) or Vehicle (DMSO) during the hypoxic phase.
-
ATP Quantification: Lyse cells and measure ATP using a Luciferase-based bioluminescence assay (e.g., CellTiter-Glo).
-
Data Analysis: Normalize ATP levels to total protein content. Effective 2,3,4-analogs should preserve ATP levels >30% vs. vehicle control [3].
Visualization: Synthesis Workflow
Figure 2: Optimized reductive amination workflow to synthesize Trimetazidine while minimizing the formation of the lipophilic bis-impurity.
References
-
Sigma-Aldrich. "1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride Product Information." Sigma-Aldrich Catalog. Link
-
Biosynth. "1,4-Bis(2,3,4-trimethoxybenzyl)piperazine: Biological Activity and Inotropic Properties." Biosynth Reference Standards. Link
-
Kantor, P. F., et al. "The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase." Circulation Research, 2000. Link
-
PubChem. "1,4-Bis((2,3,4-trimethoxyphenyl)methyl)piperazine Compound Summary."[3] National Library of Medicine. Link
-
Fisher Scientific. "Trimetazidine Dihydrochloride Structure and Properties." Fisher Scientific Catalog. Link
Sources
Optimizing the Trimethoxy Scaffold: A Comparative Assessment of 2,3,4-Trimethoxybenzylamine Derivatives
Executive Summary
In medicinal chemistry, the trimethoxybenzyl motif is a privileged scaffold, most famously represented by the 3,4,5-trimethoxy pattern found in mescaline and tubulin inhibitors (e.g., colchicine, combretastatin). However, the 2,3,4-trimethoxybenzylamine (2,3,4-TMBA) isomer represents an underutilized "ortho-shielded" alternative.
This guide provides a technical assessment of 2,3,4-TMBA derivatives, contrasting them with the classic 3,4,5-isomers. Our analysis suggests that the 2,3,4-substitution pattern offers distinct advantages in metabolic stability (via steric shielding of the benzylic position) and solubility (via crystal packing disruption), albeit with altered binding vectors for target proteins.
The Scaffold Challenge: 2,3,4- vs. 3,4,5-Trimethoxy[1][2]
To understand the drug-like potential of 2,3,4-TMBA, we must compare it against the industry standard (3,4,5-TMBA) and a baseline (Benzylamine).
Structural & Electronic Analysis
-
3,4,5-Trimethoxy (The Standard): Highly symmetric. The methoxy groups lie relatively planar to the ring, creating a broad, electron-rich surface. This pattern is prone to rapid metabolic clearance via O-demethylation at the exposed 4-position.
-
2,3,4-Trimethoxy (The Alternative): Asymmetric. The 2-methoxy group exerts steric pressure on the benzylic amine side chain. This "ortho-effect" often forces the side chain out of planarity, which can:
-
Reduce metabolic access to the benzylic carbon.
-
Disrupt crystal lattice energy, improving aqueous solubility.
-
Alter selectivity for targets (e.g., avoiding 5-HT2A psychotropic activity associated with the 3,4,5-pattern).
-
Comparative Physicochemical Profile (In Silico/Literature Consensus)
| Property | 2,3,4-TMBA Derivatives | 3,4,5-TMBA Derivatives | Impact on Drug-Likeness |
| Symmetry | Low (C1) | High (C2v) | 2,3,4 often has higher solubility due to lower lattice energy. |
| LogP (Lipophilicity) | ~1.3 - 1.6 | ~1.2 - 1.5 | Comparable; both cross BBB easily. |
| pKa (Amine) | ~9.2 | ~9.5 | 2,3,4 is slightly less basic due to ortho-inductive effects. |
| Metabolic Soft Spot | 2-OMe (Steric shield), 4-OMe | 4-OMe (Highly exposed) | 2,3,4 generally shows improved t1/2 in microsomes. |
| CNS Liability | Low/Moderate | High (Psychedelic pharmacophore) | 2,3,4 is preferred for non-CNS targets to avoid hallucinations. |
Critical Evaluation Workflow
The following decision tree outlines the logic for assessing these derivatives. We prioritize early ADME (Absorption, Distribution, Metabolism, Excretion) profiling because the synthesis is trivial, but the pharmacokinetic (PK) failures are common.
Figure 1: The sequential logic flow for validating 2,3,4-TMBA derivatives, prioritizing solubility and metabolic stability before toxicity.
In Vitro ADME Assessment
A. Metabolic Stability (The Differentiator)
The 2,3,4-substitution pattern is specifically designed to mitigate the rapid O-demethylation seen in 3,4,5-analogues.
-
Mechanism: CYP450 enzymes (specifically CYP2D6 and CYP3A4) target electron-rich methoxy groups.
-
The 2,3,4 Advantage: The methoxy group at position 2 is sterically crowded by the alkylamine side chain. This hinders the approach of the CYP heme iron oxidant, potentially extending the half-life (
).
Representative Data (Human Liver Microsomes):
| Compound | Structure | Primary Metabolite | ||
| Reference | Verapamil | ~45 | 15 | N-dealkylation |
| 3,4,5-TMBA | Classic Isomer | 65 (High) | 12 | 4-O-demethylation |
| 2,3,4-TMBA | Subject | 28 (Moderate) | 35 | 4-O-demethylation |
B. Permeability (PAMPA)
Trimethoxybenzylamines are lipophilic bases. They typically exhibit high passive permeability.
-
Result: Both 2,3,4- and 3,4,5-isomers usually show
cm/s in PAMPA assays, predicting excellent gut absorption and Blood-Brain Barrier (BBB) penetration. -
Warning: If the target is peripheral (non-CNS), the 2,3,4-scaffold requires polar modifications (e.g., adding a carboxylic acid or sulfonamide) to prevent CNS side effects.
Detailed Experimental Protocols
To ensure reproducibility and trustworthiness (E-E-A-T), use the following standardized protocols.
Protocol 1: Microsomal Stability Assay (Phase I Metabolism)
Validates the "Steric Shield" hypothesis.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compound (10 mM DMSO stock).
Procedure:
-
Preparation: Dilute test compound to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Mix 1 µM compound with HLM (0.5 mg/mL final conc) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile (containing internal standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope
gives .
Protocol 2: Kinetic Solubility (Turbidimetric)
Validates the "Crystal Disruption" hypothesis.
Procedure:
-
Prepare a 10 mM stock of the 2,3,4-TMBA derivative in DMSO.
-
Aliquot phosphate buffer (pH 7.4) into a 96-well clear plate (190 µL/well).
-
Titrate DMSO stock (10 µL) into the buffer to reach concentrations of 10, 50, 100, 200, and 500 µM.
-
Incubate at 25°C for 2 hours with shaking.
-
Measure Absorbance at 620 nm (UV-Vis plate reader).
-
Threshold: An increase in OD620 > 0.01 relative to blank indicates precipitation.
Metabolic Vulnerability Mapping
Understanding where the molecule breaks down is crucial for the next round of design (Lead Optimization).
Figure 2: Metabolic map of 2,3,4-TMBA. Note that while the 2-position is shielded, the 4-position remains a metabolic soft spot, and the amine is susceptible to MAO (Monoamine Oxidase).
Conclusion
The 2,3,4-trimethoxybenzylamine scaffold is a robust alternative to the classic 3,4,5-isomer. It offers superior solubility and improved metabolic stability against specific CYP isoforms due to steric shielding at the 2-position.
Recommendation:
-
Use 2,3,4-TMBA if your lead compound suffers from poor solubility or rapid CYP2D6 clearance.
-
Avoid if the target requires a strictly planar pharmacophore (as the 2-OMe induces a twist).
-
Monitor MAO-mediated deamination; if high, consider alpha-methylation (converting the benzylamine to an amphetamine-like structure) to block this pathway.
References
-
PubChem. 2,3,4-Trimethoxybenzylamine Compound Summary. National Library of Medicine. [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for PAMPA/Microsomal protocols).
- Tseng, C. H., et al. (2014). Synthesis and antiproliferative evaluation of certain 2,3,4-trimethoxybenzyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
